molecular formula C5H9NO3 B026123 Propionylglycine CAS No. 21709-90-0

Propionylglycine

Katalognummer: B026123
CAS-Nummer: 21709-90-0
Molekulargewicht: 131.13 g/mol
InChI-Schlüssel: WOMAZEJKVZLLFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Propionylglycine is a N-acylglycine obtained by formal condensation of the carboxy group of propionic acid with the amino group of glycine. It has a role as a human urinary metabolite. It is functionally related to a propionic acid. It is a conjugate acid of a propionylglycinate.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(propanoylamino)acetic acid
Source PubChem
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InChI

InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMAZEJKVZLLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60176098
Record name N-Propionylglycine
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Molecular Weight

131.13 g/mol
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Physical Description

Solid
Record name Propionylglycine
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CAS No.

21709-90-0
Record name Propionylglycine
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Record name N-Propionylglycine
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Record name N-Propionylglycine
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Record name N-PROPIONYLGLYCINE
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Record name Propionylglycine
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Foundational & Exploratory

Propionylglycine Synthesis in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Propionylglycine is an N-acylglycine that serves as a critical biomarker for the inborn error of metabolism, Propionic Acidemia. Under normal physiological conditions, its synthesis is minimal. However, when the canonical pathway of propionyl-CoA metabolism is impaired, a secondary detoxification pathway is activated, leading to the formation and subsequent excretion of this compound. This document provides an in-depth overview of the this compound synthesis pathway, its physiological relevance, quantitative data on metabolite levels and enzyme kinetics, and detailed experimental protocols for its study.

The this compound Synthesis Pathway

In human metabolism, propionyl-CoA is a key intermediate derived from the catabolism of several essential amino acids and odd-chain fatty acids. Its primary metabolic fate is conversion to methylmalonyl-CoA, an anaplerotic precursor for the Krebs cycle. However, in pathological states characterized by the accumulation of propionyl-CoA, its conjugation with glycine (B1666218) serves as an essential detoxification mechanism.

Core Reaction

The synthesis of this compound is a mitochondrial process catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) (EC 2.3.1.13). This enzyme facilitates the conjugation of a propionyl group from propionyl-coenzyme A (propionyl-CoA) to the amino group of glycine, forming N-propionylglycine and releasing coenzyme A (CoA-SH).

Reaction: Propionyl-CoA + Glycine ⇌ this compound + CoA-SH

Substrate Origins
  • Propionyl-CoA: This three-carbon acyl-CoA is primarily generated in the mitochondrial matrix from the catabolism of:

    • Amino Acids: Isoleucine, Valine, Methionine, and Threonine.

    • Odd-Chain Fatty Acids: Beta-oxidation of fatty acids with an odd number of carbon atoms.

    • Cholesterol: Degradation of the cholesterol side chain.

  • Glycine: A non-essential amino acid readily available in the mitochondrial matrix.

Physiological and Pathological Context

The synthesis of this compound is most significant in the context of Propionic Acidemia (PA) , an autosomal recessive metabolic disorder. PA is caused by a profound deficiency in the activity of propionyl-CoA carboxylase (PCC) , the enzyme responsible for converting propionyl-CoA to D-methylmalonyl-CoA.

This enzymatic block leads to the accumulation of toxic levels of propionyl-CoA in the mitochondria. To mitigate this toxicity and regenerate free Coenzyme A, the cell shunts the excess propionyl-CoA into alternative metabolic pathways, including its conjugation with glycine by GLYAT. Consequently, individuals with Propionic Acidemia excrete significantly elevated levels of this compound in their urine, making it a key diagnostic biomarker for the disease.

Signaling and Metabolic Pathway Diagrams

The following diagrams illustrate the metabolic context of this compound synthesis.

Caption: Metabolic fate of Propionyl-CoA in health and disease.

Quantitative Data

Quantitative analysis of this compound and the kinetics of its synthesizing enzyme, GLYAT, are crucial for diagnosing and understanding Propionic Acidemia.

Urinary this compound Concentrations
ConditionAnalyteMatrixConcentration (mmol/mol creatinine)Reference(s)
Healthy ControlThis compoundUrine0 (Undetectable)
Propionic AcidemiaThis compoundUrineMarkedly Elevated

Note: In patients with Propionic Acidemia, the excretion of this compound and other related metabolites increases significantly during periods of catabolic stress, such as fasting. One study reported a mean excretion rate of 2.98 µmol/kg/hour during fasting.

Kinetic Parameters of Human Glycine N-Acyltransferase (GLYAT)

Direct kinetic data for human GLYAT with propionyl-CoA is limited. The following table presents apparent kinetic constants for structurally similar short-chain acyl-CoA esters, which provide an estimate of the enzyme's affinity for such substrates. The enzyme exhibits a lower affinity (higher Km) for these endogenous acyl-CoAs compared to xenobiotic substrates like benzoyl-CoA.

Acyl-CoA SubstrateKm (Acyl-CoA) (mM)Km (Glycine) (M)Vmax (nmol/min/mg protein)Reference(s)
Isobutyryl-CoA0.32.91.8
Butyryl-CoA0.61.91.7
Isovaleryl-CoA0.32.114.8
Hexanoyl-CoA0.41.011.5

Note: The Km values for glycine were reported as mole/liter, which is interpreted here as Molar (M), suggesting a very low affinity. This may be a typographical error in the source publication, with mM being the more physiologically expected unit.

Experimental Protocols

Quantification of Urinary this compound by GC-MS

This protocol outlines a standard method for the analysis of urinary organic acids, including this compound, using gas chromatography-mass spectrometry (GC-MS).

GCMS_Workflow start 1. Sample Preparation sub1 Urine Sample (1 mL) + Internal Standard + Acidification (HCl to pH <2) + Salt Saturation (NaCl) start->sub1 step2 2. Liquid-Liquid Extraction sub2 Add Ethyl Acetate (B1210297) Vortex to mix Centrifuge to separate phases Collect organic (upper) layer Repeat 2x step2->sub2 step3 3. Evaporation sub3 Dry organic extract under a gentle stream of Nitrogen step3->sub3 step4 4. Derivatization sub4 Add Derivatization Reagent (e.g., BSTFA + Pyridine) Incubate at 60-80°C to form volatile TMS esters step4->sub4 step5 5. GC-MS Analysis sub5 Inject sample into GC Separate compounds on capillary column Ionize and fragment in MS Detect characteristic ions for This compound-TMS step5->sub5 step6 6. Data Analysis sub6 Integrate peak area for This compound and Internal Standard Calculate concentration relative to creatinine (B1669602) step6->sub6 end Quantified this compound Concentration sub1->step2 sub2->step3 sub3->step4 sub4->step5 sub5->step6 sub6->end

Caption: Workflow for urinary this compound analysis by GC-MS.

Methodology:

  • Sample Preparation:

    • To 1 mL of urine in a glass tube, add a known amount of an appropriate internal standard (e.g., tropic acid).

    • Acidify the sample to a pH < 2 by adding 5M HCl.

    • Saturate the aqueous solution with solid sodium chloride (NaCl) to improve extraction efficiency.

  • Liquid-Liquid Extraction:

    • Add 2-3 mL of ethyl acetate to the tube.

    • Vortex vigorously for 1-2 minutes to extract the organic acids.

    • Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process two more times, pooling the organic layers.

  • Evaporation:

    • Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas. A heating block set to 40-50°C can be used to expedite this process.

  • Derivatization:

    • To the dried residue, add a derivatization agent to convert the non-volatile organic acids into volatile esters suitable for gas chromatography. A common agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine.

    • Seal the tube and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

    • Gas Chromatography (GC): Use a capillary column (e.g., DB-5) with a programmed temperature ramp to separate the components of the mixture.

    • Mass Spectrometry (MS): Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the characteristic mass fragments of the trimethylsilyl (B98337) (TMS) derivative of this compound.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the concentration of this compound, typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Glycine N-Acyltransferase (GLYAT) Activity Assay

This protocol describes a spectrophotometric assay to measure GLYAT activity by quantifying the release of free Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Methodology:

  • Enzyme Preparation:

    • Isolate mitochondria from a relevant tissue source (e.g., human liver homogenate) via differential centrifugation.

    • Alternatively, use a purified recombinant GLYAT enzyme preparation.

    • Determine the total protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • The final reaction mixture in a cuvette or 96-well plate should contain:

      • Reaction Buffer

      • Glycine (e.g., 20 mM final concentration)

      • DTNB (e.g., 0.2 mM final concentration)

      • Enzyme preparation (e.g., 2-10 µg of mitochondrial protein)

  • Initiation and Measurement:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate, propionyl-CoA (e.g., to a final concentration of 0.5 mM).

    • Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The increase in absorbance is due to the reaction of the released CoA-SH with DTNB, forming 2-nitro-5-thiobenzoate (TNB2-), which has a high molar extinction coefficient at this wavelength.

  • Calculation of Activity:

    • Determine the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance curve.

    • Calculate the specific activity using the Beer-Lambert law (A = εbc), where ε for TNB2- at 412 nm is 14,150 M-1cm-1.

    • Express the enzyme activity as nmol of CoA-SH released per minute per mg of protein.

  • Controls:

    • Run a blank reaction without the enzyme to control for any non-enzymatic hydrolysis of propionyl-CoA.

    • Run a control reaction without propionyl-CoA to establish the baseline absorbance.

Propionylglycine: A Cellular Biomarker and Detoxification Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological significance of Propionylglycine at the cellular level. Primarily recognized as a key biomarker in the diagnosis of certain inborn errors of metabolism, this compound's presence in cells is indicative of underlying metabolic dysregulation rather than a direct functional role in cellular processes. This document will delve into the mechanisms of its formation, its diagnostic utility, and the cellular context in which it becomes relevant.

Introduction: The Role of this compound in a Cellular Context

This compound is an N-acylglycine, a class of metabolites that are typically minor products of fatty acid metabolism.[1][2][3] It is formed through the conjugation of propionic acid and glycine.[1][4] Under normal physiological conditions, this compound is present at very low, often undetectable, levels. However, its concentration becomes significantly elevated in the context of specific metabolic diseases, most notably Propionic Acidemia.[1][5][6] In these conditions, the accumulation of propionyl-CoA, a toxic intermediate, drives the formation of this compound as a detoxification mechanism.[5][7] Therefore, the primary "biological function" of this compound is to serve as an indicator of metabolic stress and a product of a cellular detoxification pathway.

The Biochemical Pathway of this compound Formation

The synthesis of this compound is a direct consequence of the accumulation of propionyl-CoA. This process is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[2][3][7]

The key steps in this pathway are:

  • Propionyl-CoA Accumulation : Inborn errors of metabolism, such as Propionic Acidemia, are characterized by a deficiency in the enzyme propionyl-CoA carboxylase (PCC).[1][6][7] PCC is responsible for converting propionyl-CoA to methylmalonyl-CoA, a crucial step in the catabolism of several amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[7] When PCC is deficient, propionyl-CoA builds up within the mitochondria.[5][6][7]

  • Glycine Conjugation : The excess intramitochondrial propionyl-CoA becomes a substrate for Glycine N-acyltransferase.[5][7] This enzyme facilitates the conjugation of the propionyl group from propionyl-CoA to the amino group of glycine.[1][3]

  • Formation of this compound : This enzymatic reaction yields this compound and coenzyme A (CoA).[3] this compound is then exported from the mitochondria and can be detected in various biological fluids, including urine and blood.[2][3]

Propionylglycine_Formation cluster_0 Mitochondrion Amino Acids Amino Acids Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Propionyl-CoA Carboxylase (PCC) Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->Propionyl-CoA Carboxylase (PCC) Deficient in Propionic Acidemia Glycine N-acyltransferase (GLYAT) Glycine N-acyltransferase (GLYAT) Propionyl-CoA->Glycine N-acyltransferase (GLYAT) Detoxification Pathway Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC)->Methylmalonyl-CoA TCA Cycle TCA Cycle Methylmalonyl-CoA->TCA Cycle Glycine Glycine Glycine->Glycine N-acyltransferase (GLYAT) This compound This compound Glycine N-acyltransferase (GLYAT)->this compound CoA CoA Glycine N-acyltransferase (GLYAT)->CoA Export to Cytosol and Blood/Urine Export to Cytosol and Blood/Urine This compound->Export to Cytosol and Blood/Urine

Metabolic pathway of this compound formation.

Quantitative Data

The available literature primarily focuses on the quantification of this compound as a diagnostic marker rather than its direct effects on cellular functions.

ParameterValueBiological FluidConditionReference
Urinary this compoundElevatedUrinePropionic Acidemia[5][8]
Plasma Propionylcarnitine (C3)ElevatedPlasmaPropionic Acidemia[8]
Urinary 3-hydroxypropionateElevatedUrinePropionic Acidemia[8]
Urinary MethylcitrateElevatedUrinePropionic Acidemia[8]
Plasma GlycineElevatedPlasmaPropionic Acidemia[8]

Experimental Protocols

Quantification of this compound in Biological Samples

The standard method for the quantification of this compound and other acylglycines is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Objective: To accurately measure the concentration of this compound in urine or plasma for the diagnosis and monitoring of Propionic Acidemia.

Methodology:

  • Sample Preparation:

    • Urine samples are typically diluted with an internal standard solution.

    • Plasma samples may require protein precipitation with acetonitrile (B52724) or methanol (B129727) followed by centrifugation. The supernatant is then collected.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into an HPLC system.

    • Separation is achieved on a C18 reversed-phase column.

    • A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • A calibration curve is generated using known concentrations of this compound standards.

    • The concentration of this compound in the biological sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Experimental_Workflow Biological Sample (Urine/Plasma) Biological Sample (Urine/Plasma) Sample Preparation Sample Preparation Biological Sample (Urine/Plasma)->Sample Preparation Add Internal Standard (Protein Precipitation for Plasma) HPLC Separation HPLC Separation Sample Preparation->HPLC Separation Inject into C18 Column Tandem Mass Spectrometry Tandem Mass Spectrometry HPLC Separation->Tandem Mass Spectrometry ESI Source, MRM Mode Data Analysis Data Analysis Tandem Mass Spectrometry->Data Analysis Peak Area Integration Quantification of this compound Quantification of this compound Data Analysis->Quantification of this compound Calibration Standards Calibration Standards Calibration Standards->Data Analysis Generate Calibration Curve

Workflow for this compound quantification.

Cellular Consequences of Propionyl-CoA Accumulation

While this compound itself is considered a detoxification product, the underlying accumulation of propionyl-CoA has significant detrimental effects on cellular function, primarily impacting mitochondrial energy metabolism.[6][7]

  • Inhibition of the Tricarboxylic Acid (TCA) Cycle: Propionyl-CoA and its metabolites can inhibit key enzymes of the TCA cycle, leading to impaired ATP production.[6][7]

  • Oxidative Stress: The disruption of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), causing cellular damage.[6]

  • Impaired Gluconeogenesis: The sequestration of Coenzyme A as propionyl-CoA can limit its availability for other metabolic pathways, including gluconeogenesis.

Cellular_Consequences Propionyl-CoA Accumulation Propionyl-CoA Accumulation TCA Cycle Inhibition TCA Cycle Inhibition Propionyl-CoA Accumulation->TCA Cycle Inhibition Mitochondrial Dysfunction Mitochondrial Dysfunction Propionyl-CoA Accumulation->Mitochondrial Dysfunction Decreased ATP Production Decreased ATP Production TCA Cycle Inhibition->Decreased ATP Production Increased ROS Production Increased ROS Production Mitochondrial Dysfunction->Increased ROS Production Mitochondrial Dysfunction->Decreased ATP Production Cellular Damage Cellular Damage Increased ROS Production->Cellular Damage

References

Propionylglycine: A Key Biomarker in the Diagnosis and Management of Propionic Acidemia and Related Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Propionylglycine is a critical metabolite that serves as a prominent biomarker for certain inborn errors of metabolism, most notably propionic acidemia (PA).[1] Its presence and concentration in biological fluids are indicative of a disruption in the normal catabolic pathways of several essential amino acids and odd-chain fatty acids. This guide provides a comprehensive overview of this compound's metabolic origins, its clinical significance, and the analytical methodologies used for its detection, tailored for professionals in metabolic research and pharmaceutical development.

Metabolic Origin and Pathophysiology

This compound is an acylglycine, a class of molecules that are typically minor metabolites of fatty acids.[1] It is formed through the formal condensation of propionic acid with the amino group of glycine (B1666218).[1] Under normal physiological conditions, propionyl-CoA, a derivative of propionic acid, is produced from the catabolism of the amino acids valine, isoleucine, threonine, and methionine, as well as from odd-chain fatty acids and cholesterol.[2][3] This propionyl-CoA is then converted to D-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC).[4][5] D-methylmalonyl-CoA is subsequently metabolized to succinyl-CoA, which enters the Krebs cycle for energy production.[4][5]

In metabolic disorders such as propionic acidemia, a deficiency in the PCC enzyme disrupts this pathway.[2][3] This enzymatic block leads to the accumulation of propionyl-CoA and its precursor, propionic acid. To mitigate the toxicity of these accumulating compounds, the body utilizes alternative, or "detoxification," pathways. One such pathway is the conjugation of the propionyl group from propionyl-CoA with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase.[1][6] This conjugation results in the formation of this compound, which is then excreted in the urine.[1] Therefore, elevated levels of this compound in urine or blood serve as a direct indicator of a dysfunctional propionyl-CoA metabolism.[1][2]

The accumulation of propionyl-CoA and its byproducts can lead to severe clinical manifestations, especially in neonates, including poor feeding, vomiting, lethargy, hypotonia, and seizures.[1][2] If left untreated, the condition can progress to coma and death due to complications like secondary hyperammonemia and metabolic acidosis.[2]

Metabolic_Pathway_of_Propionylglycine_Formation Figure 1: Metabolic Pathway and Formation of this compound cluster_precursors Precursors cluster_main_pathway Normal Catabolism cluster_detoxification Detoxification Pathway (in Propionic Acidemia) Amino Acids Isoleucine, Valine, Threonine, Methionine Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) This compound This compound Propionyl-CoA->this compound Glycine N-acyltransferase block X Succinyl-CoA Succinyl-CoA D-Methylmalonyl-CoA->Succinyl-CoA Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle Glycine Glycine Glycine->this compound

Caption: Metabolic pathway leading to this compound formation in propionic acidemia.

This compound as a Clinical Biomarker

The measurement of this compound is a cornerstone in the diagnosis of propionic acidemia and other related organic acidurias.[2][7] Its presence, along with other metabolites, helps differentiate PA from other metabolic disorders.

Key Diagnostic Points:

  • Propionic Acidemia (PA): Characterized by significantly elevated levels of this compound, 3-hydroxypropionate, and 2-methylcitrate in urine.[7][8] Plasma acylcarnitine analysis will also show elevated propionylcarnitine (B99956) (C3).[8]

  • Differential Diagnosis: The metabolic profile helps distinguish PA from other conditions like methylmalonic acidemia (MMA), where methylmalonic acid is also elevated, and multiple carboxylase deficiency.[8][9]

Quantitative Data on this compound Levels

While specific quantitative ranges can vary between laboratories and analytical methods, the following table summarizes the expected findings for this compound.

ConditionSample TypeThis compound LevelOther Key Markers
Healthy Individuals UrineNot detectable or very low levelsNormal organic acid profile
Propionic Acidemia UrineSignificantly elevatedElevated 3-hydroxypropionate, 2-methylcitrate, tiglylglycine[2][7]
Propionic Acidemia Plasma/BloodElevatedElevated propionylcarnitine (C3)[7][8]

Note: The optimal result for urinary this compound is typically considered to be 0 mmol/mol creatinine (B1669602).[1]

Analytical Methodologies for this compound Detection

The standard method for the analysis of this compound and other organic acids is gas chromatography-mass spectrometry (GC-MS).[10] Liquid chromatography-mass spectrometry (LC-MS) methods are also employed.[10]

Detailed Experimental Protocol: GC-MS Analysis of Urinary Organic Acids

This protocol outlines a typical workflow for the quantitative analysis of this compound in urine.

  • Sample Collection and Preparation:

    • Collect a random or first-morning urine sample.

    • Measure the creatinine concentration to normalize the results.

    • To an aliquot of urine (e.g., 1 mL), add an internal standard (e.g., a stable isotope-labeled version of an organic acid not typically found in urine) to correct for extraction efficiency and instrument variability.

  • Extraction:

    • Acidify the urine sample with hydrochloric acid.

    • Perform liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) or diethyl ether. This step isolates the organic acids from the aqueous urine matrix.

    • Alternatively, solid-phase extraction (SPE) using an anion exchange column can be used for a cleaner extraction.[10]

  • Derivatization:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Organic acids must be derivatized to increase their volatility and thermal stability for GC-MS analysis.[10] A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • The dried extract is reconstituted in the derivatization reagent and heated (e.g., at 60-80°C for 30-60 minutes) to convert the organic acids into their trimethylsilyl (B98337) (TMS) esters/ethers.[10]

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem) is used.

    • Injection: An aliquot of the derivatized sample is injected into the GC inlet.

    • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column). The column separates the different organic acids based on their boiling points and interactions with the column's stationary phase.

    • Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact ionization). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This compound is identified by its specific retention time and mass spectrum.

  • Data Analysis and Quantification:

    • The peak area of the target analyte (this compound) is compared to the peak area of the internal standard.

    • A calibration curve, prepared using analytical standards of known concentrations (e.g., commercially available N-Propionylglycine standard), is used to calculate the concentration of this compound in the original sample.[11]

    • The final concentration is typically reported as a ratio to the creatinine concentration (e.g., mmol/mol creatinine) to account for variations in urine dilution.

Analytical_Workflow_for_this compound Figure 2: Analytical Workflow for GC-MS Detection of this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Sample 1. Urine Sample Collection (& Creatinine Measurement) Add_IS 2. Add Internal Standard Urine_Sample->Add_IS Extraction 3. Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Dry_Down 4. Evaporate to Dryness Extraction->Dry_Down Add_Reagent 5. Add Silylation Reagent (e.g., BSTFA) & Heat Dry_Down->Add_Reagent GC_MS_Injection 6. Inject into GC-MS Add_Reagent->GC_MS_Injection Separation 7. Chromatographic Separation GC_MS_Injection->Separation Detection 8. Mass Spectrometric Detection Separation->Detection Quantification 9. Quantification using Calibration Curve Detection->Quantification Reporting 10. Report Result (mmol/mol creatinine) Quantification->Reporting

References

The Role of Propionyl-glycine in Propionic Acidemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionic Acidemia (PA) is a rare, autosomal recessive inborn error of metabolism caused by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzymatic block leads to the accumulation of propionyl-CoA and its derivatives, resulting in life-threatening metabolic decompensation and multi-organ complications. A key adaptive metabolic response to this overload is the conjugation of propionyl-CoA with glycine (B1666218) to form propionyl-glycine, a less toxic and readily excretable compound. This guide provides an in-depth examination of the biochemical significance, diagnostic utility, and pathophysiological implications of propionyl-glycine in Propionic Acidemia. It includes a summary of quantitative data, detailed experimental protocols for its measurement, and visual representations of the core biochemical and diagnostic pathways to serve as a resource for researchers and professionals in the field.

Introduction to Propionic Acidemia

Propionic Acidemia (PA), also known as propionyl-CoA carboxylase deficiency, is a critical organic aciduria.[1] The catabolism of essential amino acids such as isoleucine, valine, threonine, and methionine, as well as odd-chain fatty acids and cholesterol, converges on the production of propionyl-CoA.[2] In healthy individuals, the biotin-dependent enzyme propionyl-CoA carboxylase (PCC), composed of PCCA and PCCB subunits, catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA, which subsequently enters the Krebs cycle.[3][4] A deficiency in PCC disrupts this pathway, leading to the accumulation of propionyl-CoA and its diversion into alternative, often toxic, metabolites.[1] Clinical manifestations in the neonatal period are severe and include poor feeding, vomiting, lethargy, hypotonia, and metabolic acidosis, which can rapidly progress to hyperammonemia, seizures, coma, and death if untreated.[4][5]

The Biochemical Role of Propionyl-glycine: A Detoxification Pathway

In the face of toxic accumulation of propionyl-CoA, the body utilizes alternative metabolic routes to mitigate cellular damage. One of the primary detoxification mechanisms is the conjugation of propionyl-CoA with glycine.[6] This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) .[5]

The formation of propionyl-glycine serves two main purposes:

  • Detoxification : It converts the metabolically reactive propionyl-CoA into a more inert and water-soluble compound.

  • Excretion : Propionyl-glycine is readily excreted in the urine, facilitating the removal of excess propionyl groups from the body.[6]

This glycine conjugation pathway is a crucial compensatory mechanism. The elevated urinary excretion of propionyl-glycine is a direct biochemical consequence of the enzymatic block in PA and serves as a hallmark of the disease.[7][8]

Caption: Propionate (B1217596) metabolism and the formation of propionyl-glycine in Propionic Acidemia.

Propionyl-glycine as a Diagnostic Biomarker

The analysis of urinary organic acids is a cornerstone in the diagnosis of Propionic Acidemia. Propionyl-glycine is a key analyte in this analysis, and its presence in significantly elevated amounts is highly indicative of the disorder.[4][8] It is often measured alongside other characteristic metabolites such as 3-hydroxypropionate (B73278) and methylcitrate.[4]

The diagnostic process typically begins with newborn screening, where elevated propionylcarnitine (B99956) (C3) in a dried blood spot raises suspicion for PA.[4] This is followed by confirmatory quantitative analysis of plasma acylcarnitines and urinary organic acids. The marked elevation of propionyl-glycine in urine helps to confirm the diagnosis.[7]

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) Elevated_C3 Elevated Propionylcarnitine (C3) NBS->Elevated_C3 Biochem_Testing Confirmatory Biochemical Testing Elevated_C3->Biochem_Testing Clinical_Suspicion Clinical Suspicion (e.g., acidosis, hyperammonemia) Clinical_Suspicion->Biochem_Testing Urine_OA Urine Organic Acid Analysis (GC-MS) Biochem_Testing->Urine_OA Plasma_AC Plasma Acylcarnitine Profile (MS/MS) Biochem_Testing->Plasma_AC Results Characteristic Results Urine_OA->Results Plasma_AC->Results High_PG Markedly Elevated Propionyl-glycine Results->High_PG Other_Markers Elevated 3-Hydroxypropionate, Methylcitrate, Tiglylglycine Results->Other_Markers Diagnosis Diagnosis of Propionic Acidemia High_PG->Diagnosis Other_Markers->Diagnosis

Caption: Diagnostic workflow for Propionic Acidemia highlighting key biochemical tests.

Quantitative Data on Propionyl-glycine Levels

While qualitative detection is crucial, quantitative analysis provides a measure of the metabolic burden. Propionyl-glycine levels are significantly higher in individuals with PA compared to healthy controls. The excretion can increase further during periods of metabolic stress, such as fasting, which enhances the catabolism of endogenous odd-chain fatty acids.[5]

AnalytePatient PopulationMatrixConcentration RangeReference
Propionyl-glycine Healthy ControlsUrineTypically not detected or < 2 mmol/mol creatinineGeneral Clinical Lab Reference
Propionyl-glycine Propionic Acidemia PatientsUrineMarkedly elevated; can exceed 100 mmol/mol creatinine[4][7][8]
Total Metabolites *Propionic Acidemia (n=3)Urine1.45 µmol/kg/h (fed) to 2.98 µmol/kg/h (fasting)[5]

*Note: This value from reference[5] represents the mean total excretion of methylmalonate, methylcitrate, propionyl-glycine, and 3-hydroxypropionate combined.

Experimental Protocols for Propionyl-glycine Quantification

Accurate quantification of propionyl-glycine is essential for diagnosis and monitoring. The primary method is gas chromatography-mass spectrometry (GC-MS) for urinary organic acid analysis. More recent methods also utilize ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Urinary Organic Acid Analysis by GC-MS

This method involves extraction of organic acids from urine, chemical derivatization to make them volatile, and subsequent separation and detection by GC-MS.

Protocol Outline:

  • Sample Preparation:

    • An internal standard (e.g., heptadecanoic acid) is added to a defined volume of urine (e.g., 2 mL).[9]

    • The sample is acidified to a pH < 2 using hydrochloric acid (HCl).[9]

    • The acidified urine is saturated with sodium chloride.[9]

  • Extraction:

    • Organic acids are extracted from the aqueous phase using a water-immiscible organic solvent, typically ethyl acetate (B1210297) or diethyl ether, via liquid-liquid extraction. This step is often repeated to ensure complete recovery.[10][11]

    • The combined organic extracts are dried over anhydrous sodium sulfate (B86663) to remove residual water.[9]

  • Evaporation:

    • The solvent is evaporated to dryness under a gentle stream of nitrogen gas, sometimes with mild heating (e.g., 40°C).[1][11]

  • Derivatization:

    • To increase volatility for gas chromatography, the dried organic acid residues are derivatized. A common two-step process is:

      • Methoximation: The sample is treated with methoxyamine HCl to protect keto groups. The reaction is typically carried out at 60°C for 30 minutes.[1]

      • Silylation: Trimethylsilyl (TMS) derivatives are formed by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is performed at an elevated temperature (e.g., 70-90°C) for 15-30 minutes.[1][9][11]

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS.

    • Analytes are separated on a capillary column (e.g., TG-5MS) based on their boiling points and interaction with the stationary phase.

    • The mass spectrometer detects the characteristic mass fragments of the derivatized propionyl-glycine, allowing for its identification and quantification relative to the internal standard.[2]

GCMS_Workflow start Urine Sample step1 1. Add Internal Standard & Acidify (pH < 2) start->step1 step2 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) step1->step2 step3 3. Evaporate Solvent (under Nitrogen) step2->step3 step4 4. Derivatization (Methoximation + Silylation) step3->step4 step5 5. Inject into GC-MS step4->step5 end Data Analysis: Quantification of Propionyl-glycine step5->end Pathophysiology cluster_Consequences Downstream Consequences PCC_Deficiency Propionyl-CoA Carboxylase (PCC) Deficiency PropionylCoA_Accumulation ↑ Propionyl-CoA PCC_Deficiency->PropionylCoA_Accumulation Mito_Dysfunction Mitochondrial Dysfunction PropionylCoA_Accumulation->Mito_Dysfunction Inhibits Krebs Cycle & PDH Complex Urea_Cycle_Inhibition Urea Cycle Inhibition (→ Hyperammonemia) PropionylCoA_Accumulation->Urea_Cycle_Inhibition CoA_Sequestration Coenzyme A Sequestration PropionylCoA_Accumulation->CoA_Sequestration Propionylglycine_Formation ↑ Propionyl-glycine Formation (Detoxification) PropionylCoA_Accumulation->Propionylglycine_Formation via GLYAT Glycine_Depletion Glycine Pool Depletion Propionylglycine_Formation->Glycine_Depletion

References

An In-depth Technical Guide to the Discovery and Historical Timeline of Propionylglycine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylglycine is an N-acylglycine that serves as a critical biomarker for the inborn error of metabolism known as propionic acidemia. This technical guide provides a comprehensive overview of the discovery, historical research timeline, and key experimental findings related to this compound. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development in the field of metabolic disorders.

Discovery and Historical Timeline

The discovery of this compound is intrinsically linked to the study of propionic acidemia, a rare autosomal recessive metabolic disorder caused by the deficiency of the enzyme propionyl-CoA carboxylase (PCC).[1][2][3] The inability to properly metabolize propionyl-CoA leads to its accumulation and the subsequent formation of alternative metabolites, including this compound.

A pivotal moment in the history of this compound research was the 1972 publication by Rasmussen and colleagues, which is widely recognized as the first to identify and report the excretion of this compound in the urine of patients with propionic acidemia.[4][5] This discovery established this compound as a key diagnostic marker for this metabolic disorder. Subsequent research has focused on understanding its biochemical synthesis, developing accurate analytical methods for its quantification, and elucidating its role in the pathophysiology of propionic acidemia.

Biochemical Synthesis and Metabolic Pathway

This compound is formed through the conjugation of propionic acid and glycine (B1666218).[6] This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT, EC 2.3.1.13).[7][8] Under normal physiological conditions, the concentration of propionyl-CoA is low. However, in propionic acidemia, the deficiency of propionyl-CoA carboxylase leads to an accumulation of propionyl-CoA in the mitochondria.[1][9] This excess propionyl-CoA then serves as a substrate for glycine N-acyltransferase, leading to the formation and subsequent urinary excretion of this compound.[6][7]

The metabolic precursors of propionyl-CoA include the amino acids valine, isoleucine, threonine, and methionine, as well as odd-chain fatty acids and cholesterol.[10][11][12] In the absence of functional propionyl-CoA carboxylase, the normal metabolic pathway is blocked, leading to the shunting of propionyl-CoA into alternative pathways, including the formation of this compound.

Propionylglycine_Biosynthesis cluster_precursors Metabolic Precursors Valine Valine Propionyl-CoA Propionyl-CoA Valine->Propionyl-CoA Isoleucine Isoleucine Isoleucine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Propionyl-CoA Carboxylase (PCC) Propionyl-CoA Carboxylase (PCC) (Deficient in Propionic Acidemia) Propionyl-CoA->Propionyl-CoA Carboxylase (PCC) Normal Pathway Glycine N-acyltransferase Glycine N-acyltransferase Propionyl-CoA->Glycine N-acyltransferase Alternative Pathway (in Propionic Acidemia) Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC)->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Glycine Glycine Glycine->Glycine N-acyltransferase This compound This compound (Excreted in Urine) Glycine N-acyltransferase->this compound CoA CoA Glycine N-acyltransferase->CoA

Biosynthesis of this compound.

Quantitative Data

The quantification of this compound in urine is a key diagnostic tool for propionic acidemia. While reference ranges can vary slightly between laboratories, the following table summarizes available quantitative data.

AnalyteConditionMatrixConcentrationReference
This compoundHealthy IndividualsUrine≤2.25 mg/g Creatinine (B1669602)Mayo Clinic Laboratories
This compoundPropionic AcidemiaUrineSignificantly elevated[1][13][14]
Propionyl-CoA Carboxylase--KM for propionyl-CoA: 0.29 mMWikipedia
Glycine N-acyltransferase-Human LiverKM for various acyl-CoAs: 0.3 - 5.6 mM[15]

Experimental Protocols

Analysis of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound in urine are typically performed using GC-MS. The following is a general protocol based on established methods for urinary organic acid analysis.[16][17][18][19][20]

1. Sample Preparation:

  • A urine sample is collected, and the creatinine concentration is determined to normalize the results.

  • An internal standard (e.g., a stable isotope-labeled this compound) is added to the urine sample.

  • The organic acids, including this compound, are extracted from the urine using a solid-phase extraction (SPE) column or liquid-liquid extraction.

2. Derivatization:

  • The extracted organic acids are dried under a stream of nitrogen.

  • To increase their volatility for GC analysis, the dried acids are derivatized. A common method is silylation, using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

  • The mixture is heated to ensure complete derivatization.

3. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph.

  • The compounds are separated on a capillary column based on their boiling points and interactions with the stationary phase.

  • The separated compounds then enter the mass spectrometer.

  • The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

  • A characteristic fragmentation pattern for the derivatized this compound is used for its identification and quantification.

GCMS_Workflow Urine Sample Urine Sample Internal Standard Addition Internal Standard Addition Urine Sample->Internal Standard Addition Solid-Phase Extraction Solid-Phase Extraction Internal Standard Addition->Solid-Phase Extraction Drying Drying Solid-Phase Extraction->Drying Derivatization (Silylation) Derivatization (Silylation) Drying->Derivatization (Silylation) GC Injection and Separation GC Injection and Separation Derivatization (Silylation)->GC Injection and Separation Mass Spectrometry (Ionization and Detection) Mass Spectrometry (Ionization and Detection) GC Injection and Separation->Mass Spectrometry (Ionization and Detection) Data Analysis (Quantification) Data Analysis (Quantification) Mass Spectrometry (Ionization and Detection)->Data Analysis (Quantification)

GC-MS Workflow for this compound.
Analysis of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of metabolites and is increasingly used for the analysis of acylglycines, including this compound.[21][22][23][24]

1. Sample Preparation:

  • Urine samples are typically diluted with a solvent containing an internal standard (e.g., ¹³C- or ²H-labeled this compound).

  • Protein precipitation may be performed using a solvent like acetonitrile (B52724), followed by centrifugation to remove the precipitated proteins.

2. LC Separation:

  • The prepared sample is injected into a liquid chromatograph.

  • Separation is achieved on a reversed-phase column (e.g., C18) using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

3. MS/MS Detection:

  • The eluent from the LC column is introduced into the tandem mass spectrometer.

  • In the first mass analyzer (Q1), the precursor ion corresponding to this compound is selected.

  • The precursor ion is then fragmented in a collision cell (Q2).

  • The resulting product ions are detected in the third mass analyzer (Q3).

  • Specific precursor-to-product ion transitions are monitored for highly selective and sensitive quantification (Multiple Reaction Monitoring - MRM).

Conclusion

The discovery of this compound has been a significant milestone in the diagnosis and understanding of propionic acidemia. The historical timeline of its research highlights the progression from its initial identification as a urinary metabolite to its established role as a crucial biomarker. The detailed experimental protocols for its analysis, particularly using GC-MS and LC-MS/MS, are essential for accurate diagnosis and for monitoring therapeutic interventions. The continued study of this compound and its metabolic context is vital for the development of new treatments and improved management strategies for patients with propionic acidemia.

References

Propionylglycine and Its Intricate Link to Mitochondrial Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propionylglycine, an N-acylglycine, has emerged as a significant biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid oxidation (FAO). This technical guide provides a comprehensive overview of the relationship between this compound and mitochondrial FAO, with a focus on the biochemical pathways, analytical methodologies, and clinical significance. The oxidation of odd-chain fatty acids results in the production of propionyl-CoA, a key metabolic intermediate. Under conditions of impaired FAO or specific enzyme deficiencies, the accumulation of propionyl-CoA can lead to its alternative metabolism, including the conjugation with glycine (B1666218) to form this compound. This document delves into the enzymatic processes governing this conversion, details experimental protocols for the quantification of this compound and the assessment of FAO, and presents available quantitative data to aid researchers and clinicians in their understanding and application of this important biomarker.

Introduction: The Role of this compound in Metabolism

This compound is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule with glycine.[1] While typically present in low concentrations, elevated levels of specific acylglycines in urine can be indicative of underlying metabolic disorders.[1] this compound, specifically, is formed from the conjugation of propionyl-CoA and glycine.[1] The primary source of endogenous propionyl-CoA is the mitochondrial beta-oxidation of odd-chain fatty acids.[2][3] Additionally, the catabolism of certain amino acids, including isoleucine, valine, methionine, and threonine, contributes to the propionyl-CoA pool.[4]

In healthy individuals, propionyl-CoA is efficiently converted to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production.[5][6] However, in the context of certain mitochondrial fatty acid oxidation disorders, the metabolic flux through the beta-oxidation pathway is impaired. This can lead to an accumulation of upstream metabolites, including propionyl-CoA. The cellular machinery then utilizes alternative detoxification pathways, one of which is the conjugation of propionyl-CoA with glycine to form this compound, which is subsequently excreted in the urine.[1] Therefore, urinary this compound serves as a valuable non-invasive biomarker for investigating disruptions in mitochondrial fatty acid metabolism.

Biochemical Pathway of this compound Formation

The formation of this compound is intrinsically linked to the catabolism of odd-chain fatty acids within the mitochondria. The following diagram illustrates the key steps leading from odd-chain fatty acid oxidation to the generation of this compound.

Biochemical Pathway of this compound Formation OCFA Odd-Chain Fatty Acids BetaOxidation Mitochondrial Beta-Oxidation OCFA->BetaOxidation PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC Normal Pathway GLYAT Glycine N-Acyltransferase (GLYAT) PropionylCoA->GLYAT Alternative Pathway (in FAO disorders) MMCoA Methylmalonyl-CoA PCC->MMCoA SuccinylCoA Succinyl-CoA MMCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle Glycine Glycine Glycine->GLYAT This compound This compound GLYAT->this compound Urine Urinary Excretion This compound->Urine

Caption: Formation of this compound from odd-chain fatty acid oxidation.

The final cycle of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[2] Under normal physiological conditions, propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.[5] This is subsequently converted to L-methylmalonyl-CoA and then to succinyl-CoA, which enters the Krebs cycle.[5]

In disorders affecting this pathway, such as propionic acidemia (a deficiency of PCC), or in conditions leading to an overload of propionyl-CoA from accelerated odd-chain fatty acid breakdown, the capacity of PCC can be exceeded.[7] This results in the accumulation of propionyl-CoA within the mitochondrial matrix. To mitigate the toxic effects of excess propionyl-CoA, the enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of propionyl-CoA with glycine, producing this compound and freeing coenzyme A.[1] The activity of GLYAT can be regulated by post-translational modifications such as acetylation.

Quantitative Data

The quantification of urinary this compound is a key diagnostic parameter. The following tables summarize available data on this compound levels in healthy individuals and in the context of relevant metabolic disorders.

Table 1: Urinary this compound Reference Range in Healthy Individuals

AnalyteReference Range (mg/g creatinine)
n-Propionylglycine≤2.25

Data sourced from Mayo Clinic Laboratories.[8]

Table 2: Qualitative Urinary this compound Findings in Mitochondrial Fatty Acid Oxidation Disorders

DisorderThis compound LevelsReference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) DeficiencyElevated
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) DeficiencyData not readily available; acylglycine analysis is part of the diagnostic workup.
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) DeficiencyData not readily available; acylglycine analysis is part of the diagnostic workup.

Table 3: Effect of Fasting on Urinary this compound Excretion in Disorders of Propionate (B1217596) Metabolism

ConditionFeeding StateMean Total Metabolite Excretion (µmol/kg/h)
Propionic AcidemiaFed1.45
Fasting (10-18 h)2.98

Adapted from a study on disorders of propionate metabolism, which demonstrated a significant increase in the excretion of propionate-derived metabolites, including this compound, during fasting. This is attributed to the mobilization and oxidation of odd-chain fatty acids.[9]

Experimental Protocols

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of urinary acylglycines, including this compound, is commonly performed using GC-MS. This method offers high sensitivity and specificity.

Experimental Workflow for Urinary this compound Analysis by GC-MS UrineSample Urine Sample Collection InternalStandard Addition of Labeled Internal Standard UrineSample->InternalStandard Extraction Solid-Phase or Liquid-Liquid Extraction InternalStandard->Extraction Derivatization Chemical Derivatization (e.g., silylation, esterification) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis Result This compound Concentration (mg/g creatinine) DataAnalysis->Result

Caption: Workflow for urinary this compound analysis via GC-MS.

Methodology Overview:

  • Sample Preparation: A urine sample is collected, and an internal standard (e.g., a stable isotope-labeled version of this compound) is added to allow for accurate quantification.

  • Extraction: Acylglycines are extracted from the urine matrix using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Derivatization: To increase their volatility and thermal stability for GC analysis, the extracted acylglycines are chemically modified through derivatization. Common methods include silylation or esterification.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

  • Data Analysis: The abundance of the target analyte (this compound) is compared to the abundance of the internal standard to calculate the concentration, which is typically normalized to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Assessment of Mitochondrial Fatty Acid Oxidation

Several methods are available to assess the rate and capacity of mitochondrial FAO, both in vitro and in vivo.

In Vitro Methods:

  • High-Resolution Respirometry: This technique measures the oxygen consumption rate of isolated mitochondria, cultured cells, or permeabilized tissue fibers in response to the addition of specific fatty acid substrates (e.g., palmitoylcarnitine).[10] By providing substrates for FAO and observing the resulting oxygen consumption, the capacity of the beta-oxidation pathway and the electron transport chain can be determined.

  • Measurement of ATP Production: The rate of ATP synthesis driven by fatty acid oxidation can be measured in isolated mitochondria using luciferin/luciferase-based assays.[7] This provides a direct measure of the energy-producing capacity of the FAO pathway.

  • Substrate Oxidation Assays: These assays typically use radiolabeled fatty acids (e.g., [³H]-palmitate) and measure the production of radiolabeled metabolites, such as ³H₂O or ¹⁴CO₂, to determine the rate of fatty acid oxidation.

In Vitro Assessment of Mitochondrial Fatty Acid Oxidation Sample Isolated Mitochondria, Cultured Cells, or Permeabilized Tissue Respirometry High-Resolution Respirometry Sample->Respirometry ATP_Assay ATP Production Assay (Luminometry) Sample->ATP_Assay Radiolabel_Assay Radiolabeled Substrate Oxidation Assay Sample->Radiolabel_Assay Substrate Fatty Acid Substrate (e.g., Palmitoylcarnitine) Substrate->Respirometry Substrate->ATP_Assay Substrate->Radiolabel_Assay [³H] or [¹⁴C] labeled Oxygen Oxygen Consumption Rate Respirometry->Oxygen ATP ATP Synthesis Rate ATP_Assay->ATP Metabolites Radiolabeled Metabolite Production Radiolabel_Assay->Metabolites

Caption: Overview of in vitro methods for assessing mitochondrial FAO.

In Vivo Methods:

  • Stable Isotope Tracer Studies: These studies involve the administration of a stable isotope-labeled fatty acid to a subject, followed by the measurement of labeled metabolites in breath, blood, or urine. This allows for the determination of whole-body fatty acid oxidation rates.

Signaling Pathways and Logical Relationships

The accumulation of this compound in FAO disorders is a consequence of a logical cascade of events stemming from the primary metabolic block.

Logical Relationship in this compound Formation in FAO Disorders FAOD Mitochondrial Fatty Acid Oxidation Disorder ImpairedBetaOx Impaired Beta-Oxidation of Odd-Chain Fatty Acids FAOD->ImpairedBetaOx PropionylCoA_Accumulation Increased Intramitochondrial Propionyl-CoA ImpairedBetaOx->PropionylCoA_Accumulation PCC_Overload Propionyl-CoA Carboxylase Pathway Saturation PropionylCoA_Accumulation->PCC_Overload GLYAT_Activation Upregulation/Activation of Glycine N-Acyltransferase (GLYAT) PropionylCoA_Accumulation->GLYAT_Activation PCC_Overload->GLYAT_Activation Glycine_Conjugation Increased Conjugation of Propionyl-CoA with Glycine GLYAT_Activation->Glycine_Conjugation Propionylglycine_Increase Elevated this compound Production Glycine_Conjugation->Propionylglycine_Increase Urinary_Excretion Increased Urinary This compound Excretion Propionylglycine_Increase->Urinary_Excretion

Caption: Logical cascade leading to elevated this compound in FAO disorders.

The regulation of GLYAT itself is an area of active research. Transcriptional regulation may play a role in the chronic adaptation to metabolic stress, while allosteric regulation by substrates (propionyl-CoA and glycine) and products could modulate its activity in the short term. Post-translational modifications, such as acetylation, have also been shown to influence the activity of GLYAT-like enzymes.

Conclusion and Future Directions

This compound is a valuable biomarker that provides a window into the complex processes of mitochondrial fatty acid oxidation. Its quantification in urine offers a non-invasive means to investigate and monitor disorders characterized by the accumulation of propionyl-CoA. While its association with propionic acidemia is well-established, its utility in diagnosing and understanding a broader range of FAO disorders is an expanding area of clinical and research interest.

Future research should focus on:

  • Establishing specific quantitative ranges for this compound in various FAO disorders , such as LCHAD and VLCAD deficiencies, to improve diagnostic accuracy.

  • Investigating the precise regulatory mechanisms of GLYAT in response to fluctuations in propionyl-CoA levels to better understand the dynamics of this compound formation.

  • Exploring the potential of this compound as a therapeutic monitoring tool in response to dietary interventions and novel drug therapies for FAO disorders.

By continuing to unravel the intricate relationship between this compound and mitochondrial metabolism, the scientific and medical communities can enhance their ability to diagnose, manage, and ultimately treat these challenging metabolic diseases.

References

The Pathophysiological Cascade of Elevated Propionylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pathophysiological effects of elevated propionylglycine, a key biomarker in propionic acidemia (PA). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular underpinnings of PA, offering quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Executive Summary

Propionic acidemia is an autosomal recessive metabolic disorder characterized by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC).[1] This enzymatic block leads to the accumulation of propionyl-CoA and its subsequent conversion into a cascade of toxic metabolites, including this compound. The downstream effects of this metabolic disruption are severe and systemic, impacting major organs such as the brain, heart, and liver.[2] Key pathophysiological consequences include mitochondrial dysfunction, oxidative stress, and epigenetic modifications through histone propionylation, which collectively contribute to the clinical manifestations of the disease.[2][3][4] This guide synthesizes the current understanding of these processes to facilitate further research and the development of novel therapeutic interventions.

Biochemical Basis of Elevated this compound

Under normal physiological conditions, PCC catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA.[5] Propionyl-CoA is primarily derived from the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine.[5] In PA, deficient PCC activity leads to the accumulation of propionyl-CoA in the mitochondrial matrix.[6] This excess propionyl-CoA is then shunted into alternative metabolic pathways, leading to the formation of various byproducts. One such pathway involves the conjugation of propionyl-CoA with glycine (B1666218) by the enzyme glycine N-acyltransferase, resulting in the formation of this compound, which is subsequently excreted in the urine.[7][8]

The elevation of this compound, along with other metabolites such as 3-hydroxypropionate, methylcitrate, and propionylcarnitine, is a hallmark biochemical feature of PA.[1][9][10]

Quantitative Data on this compound and Related Metabolites

The following tables summarize the quantitative data on key metabolites in individuals with propionic acidemia compared to healthy controls. These values can vary depending on the analytical method, the patient's metabolic state (stable vs. acute crisis), and dietary intake.

Table 1: Urinary Organic Acid Concentrations

MetabolitePropionic Acidemia Patients (mmol/mol creatinine)Normal Control Range (mmol/mol creatinine)
This compound Significantly elevated; can range from detectable to several hundred0 - 0[7]
3-Hydroxypropionate Markedly elevatedUndetectable or trace amounts
Methylcitrate Markedly elevatedUndetectable or trace amounts
Tiglylglycine Often elevatedUndetectable or trace amounts

Table 2: Plasma Acylcarnitine and Amino Acid Concentrations

MetabolitePropionic Acidemia PatientsNormal Control Range
Propionylcarnitine (C3) Significantly elevatedVaries by age, typically < 4 µmol/L
Glycine Often elevatedVaries by age

Table 3: Propionyl-CoA Carboxylase (PCC) Enzyme Kinetics

ParameterWild-Type PCCMutant PCC in Propionic Acidemia
Residual Activity 100%Often <2% to 10% of normal activity in fibroblasts and leukocytes[9]
Km (Propionyl-CoA) ~0.29 mM[5][11][12]Variable depending on the mutation
Km (Bicarbonate) ~3.0 mM[5][11][12]Variable depending on the mutation
Km (ATP) ~0.08 mM[12]Variable depending on the mutation

Pathophysiological Mechanisms of this compound and Propionyl-CoA Accumulation

The accumulation of propionyl-CoA and its derivatives, including this compound, triggers a cascade of cellular and systemic pathologies.

Mitochondrial Dysfunction and Oxidative Stress

Elevated intramitochondrial propionyl-CoA disrupts cellular energy metabolism through several mechanisms:

  • Inhibition of the Krebs Cycle: Propionyl-CoA can be condensed with oxaloacetate to form methylcitrate, which inhibits key Krebs cycle enzymes such as citrate (B86180) synthase and aconitase.[3] This leads to a depletion of Krebs cycle intermediates and a reduction in NADH and FADH2 production.

  • Inhibition of the Pyruvate Dehydrogenase Complex (PDH): Propionyl-CoA inhibits PDH, a critical enzyme linking glycolysis to the Krebs cycle.[3]

  • Impairment of the Electron Transport Chain (ETC): Accumulating metabolites can directly inhibit complexes of the ETC, leading to reduced ATP synthesis and increased production of reactive oxygen species (ROS).[3]

  • CoA Trapping: The sequestration of coenzyme A as propionyl-CoA reduces the pool of free CoA available for other metabolic reactions, including the Krebs cycle and fatty acid oxidation.[3]

The resulting mitochondrial dysfunction and increased ROS generation lead to oxidative stress, causing damage to lipids, proteins, and DNA.[3] This oxidative stress is believed to be a major contributor to the neurological and cardiac complications seen in PA.[3]

Epigenetic Dysregulation via Histone Propionylation

Recent evidence has highlighted the role of propionyl-CoA as a substrate for post-translational modifications of histones, specifically propionylation of lysine (B10760008) residues.[4][13] This epigenetic modification can alter chromatin structure and gene expression.

  • Mechanism: Propionyl-CoA serves as a donor for the propionyl group, which is transferred to the ε-amino group of lysine residues on histone tails.[4] This modification neutralizes the positive charge of lysine, potentially leading to a more open chromatin structure and increased gene transcription.

  • Affected Genes: Studies in mouse models of PA have shown that increased histone propionylation and acetylation at the promoters of specific genes, such as Pde9a and Mme, is associated with cardiac dysfunction.[2][3][14][15] These genes are linked to cGMP signaling, which plays a role in cardiac contractility.[2][4]

  • Signaling Implications: The alteration of gene expression through histone propionylation represents a direct link between metabolic dysregulation and long-term cellular programming, contributing to the chronic complications of PA.

Activation of Stress-Activated Protein Kinase (SAPK) Signaling

The cellular stress induced by mitochondrial dysfunction and oxidative stress activates stress-activated protein kinase (SAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[16]

  • JNK and p38 MAPK Activation: Studies in fibroblasts from PA patients have shown increased phosphorylation and activation of both JNK and p38 MAPK.[16]

  • Cellular Consequences: These pathways are involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.[17][18][19] Their chronic activation in PA likely contributes to the cellular damage and organ dysfunction observed in the disease.

Experimental Protocols

Quantification of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of urinary organic acids, including this compound. Specific parameters may need to be optimized based on the available instrumentation.

5.1.1 Sample Preparation and Extraction [20][21][22][23][24]

  • Sample Collection: Collect a random urine sample in a sterile, preservative-free container. Store frozen at -20°C or below until analysis.

  • Normalization: Thaw the urine sample and determine the creatinine (B1669602) concentration. The volume of urine used for extraction is typically normalized to a specific amount of creatinine (e.g., 1 µmol).

  • Internal Standard Addition: Add a known amount of an internal standard (e.g., 4-phenylbutyric acid) to the normalized urine sample.

  • Oximation (for keto-acids): Add hydroxylamine (B1172632) hydrochloride solution and incubate to form oxime derivatives of keto-acids.

  • Acidification: Acidify the sample to a pH of 1-2 with hydrochloric acid.

  • Extraction: Perform a liquid-liquid extraction of the organic acids using an organic solvent such as ethyl acetate. Repeat the extraction twice.

  • Drying: Pool the organic extracts and dry them completely under a stream of nitrogen gas.

5.1.2 Derivatization [20][21][22][23][24]

  • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

  • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

5.1.3 GC-MS Analysis

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the TMS-derivatized organic acids.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode (e.g., scanning from m/z 50 to 550).

  • Data Analysis: Identify and quantify the organic acids by comparing their mass spectra and retention times to those of known standards and a spectral library.

Quantification of Plasma Acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a common method for the analysis of plasma acylcarnitines, including propionylcarnitine.

5.2.1 Sample Preparation [25][26][27][28][29]

  • Sample Collection: Collect whole blood in a tube containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. Store plasma frozen at -80°C.

  • Protein Precipitation: Thaw the plasma sample and precipitate the proteins by adding a cold organic solvent such as acetonitrile (B52724) containing a mixture of stable isotope-labeled internal standards for each acylcarnitine to be quantified.

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the acylcarnitines to a new tube or a 96-well plate.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

5.2.2 Derivatization (Butylation - Optional but common for improved sensitivity)

  • Reconstitute the dried extract in a solution of 3N HCl in n-butanol.

  • Incubate at a specific temperature (e.g., 65°C) for a defined period (e.g., 15-30 minutes) to form butyl esters of the acylcarnitines.

  • Evaporate the butanolic HCl to dryness.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

5.2.3 LC-MS/MS Analysis

  • Liquid Chromatography: Use a reverse-phase C18 column or a HILIC column with a suitable gradient of mobile phases (e.g., water and acetonitrile with formic acid or ammonium (B1175870) acetate) to separate the acylcarnitines.

  • Tandem Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. A common precursor ion scan for m/z 85 is often used for acylcarnitine profiling.

  • Data Analysis: Quantify the concentration of each acylcarnitine by calculating the ratio of the peak area of the analyte to its corresponding internal standard and comparing this to a calibration curve.

Visualization of Key Pathways

Metabolic Pathway of Propionyl-CoA and Formation of this compound

Propionyl_CoA_Metabolism cluster_precursors Precursors cluster_pa Propionic Acidemia Valine Valine PropionylCoA Propionyl-CoA Valine->PropionylCoA Isoleucine Isoleucine Isoleucine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA OddChainFA Odd-Chain Fatty Acids OddChainFA->PropionylCoA PCC Deficient PCC PropionylCoA->PCC Normal Pathway PropionylCoA->PCC GNAT Glycine N-Acyltransferase PropionylCoA->GNAT Alternative Pathway CitrateSynthase Citrate Synthase PropionylCoA->CitrateSynthase MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA KrebsCycle Krebs Cycle MethylmalonylCoA->KrebsCycle Glycine Glycine Glycine->GNAT This compound This compound (Excreted in Urine) GNAT->this compound Methylcitrate Methylcitrate Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase CitrateSynthase->Methylcitrate

Caption: Metabolic fate of propionyl-CoA in health and propionic acidemia.

Signaling Cascade of Propionyl-CoA-Induced Cellular Stress

Cellular_Stress_Pathway cluster_mitochondria Mitochondrion cluster_signaling Cellular Stress Signaling cluster_downstream Downstream Effects PropionylCoA Elevated Propionyl-CoA KrebsCycle Krebs Cycle Inhibition PropionylCoA->KrebsCycle ETC ETC Impairment PropionylCoA->ETC ROS Increased ROS (Oxidative Stress) ETC->ROS JNK JNK Activation ROS->JNK p38 p38 MAPK Activation ROS->p38 Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis GeneExpression Altered Gene Expression JNK->GeneExpression p38->Inflammation p38->Apoptosis p38->GeneExpression

Caption: Propionyl-CoA-induced cellular stress signaling cascade.

Experimental Workflow for Urinary Organic Acid Analysis

GCMS_Workflow Start Urine Sample Normalization Normalize to Creatinine Start->Normalization InternalStandard Add Internal Standard Normalization->InternalStandard Extraction Liquid-Liquid Extraction InternalStandard->Extraction Drying Dry Extract Extraction->Drying Derivatization Derivatization (TMS) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Quantification) GCMS->DataAnalysis

Caption: Workflow for GC-MS analysis of urinary organic acids.

Conclusion

Elevated this compound is a critical diagnostic marker and a key player in the complex pathophysiology of propionic acidemia. The accumulation of its precursor, propionyl-CoA, instigates a cascade of detrimental cellular events, including mitochondrial dysfunction, oxidative stress, and epigenetic reprogramming. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is paramount for the development of effective therapeutic strategies to combat this debilitating disorder. This technical guide provides a foundational resource for researchers dedicated to advancing our knowledge and treatment of propionic acidemia.

References

Propionylglycine's Involvement in Detoxification Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionylglycine, an N-acylglycine, is a key metabolite in the detoxification of propionyl-CoA, a potentially toxic intermediate in the catabolism of several amino acids and odd-chain fatty acids. This technical guide provides an in-depth overview of the biochemical pathways leading to this compound formation, the enzymatic machinery involved, and its clinical significance, particularly in the context of inborn errors of metabolism such as propionic acidemia. Detailed experimental protocols for the quantification of this compound and the assessment of relevant enzyme activity are provided, alongside quantitative data and visual representations of the underlying biochemical processes to support further research and therapeutic development.

Introduction

The detoxification of metabolic intermediates is a critical cellular process for maintaining homeostasis and preventing cytotoxicity. Propionyl-CoA, derived from the catabolism of amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol, is normally metabolized by the mitochondrial enzyme propionyl-CoA carboxylase (PCC). However, in instances of PCC deficiency, as seen in the genetic disorder propionic acidemia, or when the metabolic flux of its precursors exceeds the capacity of the canonical pathway, propionyl-CoA can accumulate to toxic levels. This accumulation can lead to a cascade of detrimental effects, including the sequestration of free coenzyme A (CoA) and the inhibition of other crucial metabolic enzymes.

To mitigate the toxicity of excess propionyl-CoA, an alternative detoxification pathway involving glycine (B1666218) conjugation becomes prominent. This pathway, catalyzed by the enzyme Glycine N-acyltransferase (GLYAT), results in the formation of this compound, a water-soluble and readily excretable compound. The urinary excretion of this compound is therefore a diagnostic marker for disorders characterized by the accumulation of propionyl-CoA.

This guide will explore the intricacies of this detoxification pathway, providing the necessary technical details for researchers and professionals in drug development to understand and investigate the role of this compound in cellular metabolism and disease.

Biochemical Pathway of this compound Formation

The formation of this compound is a two-step process that primarily occurs within the mitochondrial matrix of liver and kidney cells.

  • Activation of Propionic Acid (in the context of free acid): While the primary substrate for GLYAT is propionyl-CoA, free propionic acid can be activated to its CoA thioester by acyl-CoA synthetases in an ATP-dependent reaction.

  • Glycine Conjugation: The central reaction is the conjugation of propionyl-CoA with the amino acid glycine, catalyzed by Glycine N-acyltransferase (GLYAT; EC 2.3.1.13). This reaction transfers the propionyl group from Coenzyme A to the amino group of glycine, forming N-propionylglycine and releasing free Coenzyme A (CoA-SH).

The overall reaction can be summarized as:

Propionyl-CoA + Glycine ⇌ this compound + CoA-SH

This process serves a dual purpose: it detoxifies the reactive propionyl-CoA and regenerates the pool of free Coenzyme A, which is essential for numerous metabolic reactions.

cluster_0 Mitochondrial Matrix cluster_1 Propionyl-CoA Sources Propionyl-CoA Propionyl-CoA GLYAT GLYAT Propionyl-CoA->GLYAT Substrate Glycine Glycine Glycine->GLYAT Substrate This compound This compound GLYAT->this compound Product CoA-SH CoA-SH GLYAT->CoA-SH Product Urinary Excretion Urinary Excretion This compound->Urinary Excretion Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Cholesterol Cholesterol Cholesterol->Propionyl-CoA

Figure 1: this compound formation pathway.

The Enzyme: Glycine N-Acyltransferase (GLYAT)

Glycine N-acyltransferase (GLYAT) is the key enzyme responsible for the synthesis of this compound. It is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily.

Substrate Specificity and Kinetics

The table below summarizes the known kinetic parameters of mouse GLYAT for various acyl-CoA substrates, providing a relative comparison of substrate preference.

SubstrateKm (µM)kcat (s⁻¹)(kcat/Km)app (M⁻¹s⁻¹)
Benzoyl-CoA 22 ± 1.310 ± 0.2(4.5 ± 0.27) x 10⁵
Butyryl-CoA 44 ± 3.41.8 ± 0.05(4.1 ± 0.35) x 10⁴
Hexanoyl-CoA 120 ± 111.7 ± 0.06(1.4 ± 0.14) x 10⁴
Acetyl-CoA 170 ± 150.81 ± 0.03(4.8 ± 0.46) x 10³
Data from Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli

The Km value for glycine as a substrate for human liver acyl-CoA:glycine acyltransferase has been reported to be in the range of 0.5 to 2.9 mM, depending on the acyl-CoA ester used as the fixed substrate.

Regulation of GLYAT Activity

The activity of GLYAT is subject to regulation at multiple levels, ensuring a controlled response to fluctuating levels of acyl-CoA substrates. The availability of its substrates, particularly glycine, can be a rate-limiting factor in the conjugation reaction.

Quantitative Data

The quantification of this compound in biological fluids, primarily urine, is a critical diagnostic tool for propionic acidemia and other related metabolic disorders. The following table summarizes representative urinary this compound concentrations in healthy individuals and patients with propionic acidemia.

PopulationThis compound Concentration (mmol/mol creatinine)Reference
Healthy Controls 0 - 0
Propionic Acidemia Patients Markedly elevated (variable)
Note: The exact concentration in patients with propionic acidemia can vary significantly depending on the severity of the disease, dietary protein intake, and metabolic state.

Experimental Protocols

Quantification of Urinary this compound by UPLC-MS/MS

This protocol is adapted from established methods for the analysis of urinary acylglycines.

5.1.1. Sample Preparation

  • Thaw frozen urine samples at 4°C.

  • Centrifuge a 30 µL aliquot of urine at 10,300 g for 10 minutes to remove particulate matter.

  • Dilute 20 µL of the supernatant with 65 µL of water, 5 µL of acetonitrile, and 10 µL of an internal standard mixture (containing a stable isotope-labeled this compound).

5.1.2. UPLC-MS/MS Analysis

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 150 mm.

  • Column Temperature: 45°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Gradient: A linear gradient appropriate for the separation of acylglycines.

  • Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

5.1.3. Data Analysis

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

cluster_workflow UPLC-MS/MS Workflow for this compound Quantification Urine_Sample Urine Sample Centrifugation Centrifugation (10,300 g, 10 min) Urine_Sample->Centrifugation Dilution Dilution with Water, Acetonitrile, & Internal Standard Centrifugation->Dilution UPLC UPLC Separation (HSS T3 Column) Dilution->UPLC MSMS Tandem MS Detection (ESI+, MRM) UPLC->MSMS Data_Analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) MSMS->Data_Analysis Result This compound Concentration Data_Analysis->Result cluster_assay GLYAT Activity Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, DTNB, Glycine, Propionyl-CoA, Enzyme) Mix_Components Mix Assay Components in Microplate (Buffer, DTNB, Glycine, Enzyme) Prepare_Reagents->Mix_Components Initiate_Reaction Initiate Reaction with Propionyl-CoA Mix_Components->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetics) Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity Result GLYAT Activity Calculate_Activity->Result

Methodological & Application

Application Note: Quantitative Analysis of Propionylglycine in Dried Blood Spot Samples by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propionylglycine is an acylglycine that serves as a crucial secondary biomarker for the inborn error of metabolism, propionic acidemia.[1] This condition results from a deficiency of the enzyme propionyl-CoA carboxylase, leading to an accumulation of propionyl-CoA.[2] The subsequent conjugation of excess propionyl-CoA with glycine (B1666218) results in elevated levels of this compound, which can be detected in various biological matrices.[3] Dried blood spot (DBS) analysis offers a minimally invasive, cost-effective, and stable method for sample collection and transportation, making it an ideal format for newborn screening and patient monitoring.[4][5] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in DBS samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of this compound Formation

In a healthy state, propionyl-CoA, derived from the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, methionine, and threonine), is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase.[2] However, in propionic acidemia, this enzymatic step is deficient, leading to the accumulation of propionyl-CoA. To mitigate the toxic effects of excess propionyl-CoA, the body utilizes an alternative detoxification pathway involving conjugation with glycine, catalyzed by glycine N-acyltransferase, to form this compound, which is then excreted.[3]

This compound Formation Pathway cluster_0 Mitochondrion cluster_1 Detoxification Pathway Amino Acids\n(Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Propionyl-CoA Propionyl-CoA Amino Acids\n(Val, Ile, Met, Thr)->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA Carboxylase Deficient in Propionic Acidemia Glycine N-acyltransferase Glycine N-acyltransferase Propionyl-CoA->Glycine N-acyltransferase Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase->Methylmalonyl-CoA Krebs Cycle Krebs Cycle Methylmalonyl-CoA->Krebs Cycle Glycine Glycine Glycine->Glycine N-acyltransferase This compound This compound Glycine N-acyltransferase->this compound

Caption: Metabolic pathway of this compound formation.

Quantitative Data Summary

The following table summarizes the quantitative performance of a UPLC-MS/MS method for the analysis of a panel of 15 acylglycines, including this compound, in dried blood spot samples.[4][5]

ParameterResultReference
Linearity Range0.005 - 25.0 µM[4][5]
Limit of Detection (LOD)0.002 - 0.063 µM (for the panel)[5]
Limit of Quantification (LOQ)0.004 - 0.357 µM (for the panel)[5]
Mean Recovery103% (for the panel)[5]
Precision (CV%)0.8 - 8.8% (for the panel)[5]
Ion Suppression2 - 10%[4][5]

Experimental Protocol

This protocol is based on the methodology described by Fisher et al. (2018).[4][5]

Materials and Reagents
  • Dried blood spot collection cards (e.g., Whatman 903)

  • 3.2 mm DBS puncher

  • 96-well microtiter plates

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., [²H₃]-Propionylglycine)

  • Methanol (LC-MS grade)

  • Butanolic-HCl (3N)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Nitrogen gas evaporator

  • UPLC-MS/MS system

Sample Preparation
  • Punching: From each dried blood spot sample, punch two 3.2 mm discs into a 96-well plate.

  • Extraction: To each well, add 100 µL of a methanolic solution containing the isotopically labeled internal standard.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

  • Supernatant Transfer: After incubation, transfer the supernatant to a new 96-well plate.

  • Evaporation: Dry the extracts under a gentle stream of nitrogen gas at 37°C.

  • Derivatization: To each dried extract, add 50 µL of 3N butanolic-HCl. Seal the plate and incubate at 65°C for 20 minutes.

  • Final Evaporation: Evaporate the butanolic-HCl to dryness under a gentle stream of nitrogen gas at 37°C.

  • Reconstitution: Reconstitute the dried derivatized samples in 100 µL of the initial mobile phase. The samples are now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from other acylglycines and endogenous interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for this compound analysis in DBS samples.

Experimental Workflow cluster_workflow Workflow for this compound Analysis in DBS DBS_Collection 1. Dried Blood Spot Sample Collection Punching 2. Punching of 3.2 mm Discs DBS_Collection->Punching Extraction 3. Extraction with Internal Standard Punching->Extraction Evaporation1 4. Evaporation to Dryness Extraction->Evaporation1 Derivatization 5. Derivatization with Butanolic-HCl Evaporation1->Derivatization Evaporation2 6. Evaporation to Dryness Derivatization->Evaporation2 Reconstitution 7. Reconstitution in Mobile Phase Evaporation2->Reconstitution UPLC_MSMS 8. UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Analysis 9. Data Processing and Quantification UPLC_MSMS->Data_Analysis

Caption: Experimental workflow for DBS analysis.

Conclusion

The described UPLC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in dried blood spot samples.[4][5] This methodology is well-suited for high-throughput applications such as newborn screening and clinical research, facilitating the early diagnosis and monitoring of propionic acidemia. The use of DBS simplifies sample handling and logistics, making it a valuable tool for researchers and drug development professionals in the field of inborn errors of metabolism.

References

Application Notes and Protocols for the Measurement of Propionylglycine using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylglycine is an N-acylglycine that serves as a crucial biomarker for monitoring certain inborn errors of metabolism, most notably propionic acidemia.[1][2][3] This metabolic disorder results from a deficiency in the enzyme propionyl-CoA carboxylase, leading to an accumulation of propionyl-CoA.[1][3] The body attempts to detoxify this buildup by conjugating propionyl-CoA with glycine (B1666218) to form this compound, which is then excreted in the urine.[1][3][4][5] Consequently, elevated levels of this compound in biological fluids like urine and plasma are indicative of this condition.[1][6]

Accurate and precise quantification of this compound is essential for the diagnosis, monitoring, and management of patients with propionic acidemia. Stable isotope dilution (SID) analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[7][8][9][10][11] This method offers high sensitivity and specificity by utilizing a stable isotope-labeled internal standard that co-elutes with the analyte of interest, correcting for variations in sample preparation and instrument response.[8][9][10]

This document provides a detailed protocol for the quantification of this compound in human urine using a stable isotope dilution LC-MS/MS assay.

Principle of the Method

The stable isotope dilution LC-MS/MS method involves the addition of a known concentration of a stable isotope-labeled analog of this compound (the internal standard) to the biological sample.[8][9] The native (unlabeled) this compound and the labeled internal standard are then co-extracted, derivatized, and analyzed by LC-MS/MS. The analyte and internal standard exhibit identical chemical and physical properties during sample preparation and chromatographic separation, but are distinguishable by their mass-to-charge ratios (m/z) in the mass spectrometer. Quantification is achieved by measuring the ratio of the response of the native analyte to that of the internal standard.

Metabolic Pathway of this compound Formation

In a healthy individual, propionyl-CoA, derived from the catabolism of certain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol, is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. In propionic acidemia, this enzyme is deficient, leading to an accumulation of propionyl-CoA. To mitigate the toxicity of excess propionyl-CoA, the body utilizes an alternative pathway where propionyl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase to form N-propionylglycine, which is then excreted.

Propionylglycine_Metabolic_Pathway cluster_0 Mitochondrion Amino_Acids Isoleucine, Valine, Threonine, Methionine Propionyl_CoA Propionyl-CoA Amino_Acids->Propionyl_CoA Odd_Chain_Fatty_Acids Odd-Chain Fatty Acids Odd_Chain_Fatty_Acids->Propionyl_CoA Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase (Deficient in Propionic Acidemia) Propionyl_CoA->Propionyl_CoA_Carboxylase Normal Pathway Glycine_N_Acyltransferase Glycine N-Acyltransferase Propionyl_CoA->Glycine_N_Acyltransferase Alternative Pathway (Upregulated in Propionic Acidemia) Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA TCA_Cycle TCA Cycle Methylmalonyl_CoA->TCA_Cycle Glycine Glycine Glycine->Glycine_N_Acyltransferase This compound N-Propionylglycine (Excreted) Glycine_N_Acyltransferase->this compound

Metabolic pathway of this compound formation.

Experimental Protocol

Materials and Reagents
ItemSupplierCatalog Number
This compoundSigma-AldrichP5264
N-Propionylglycine-(glycine-¹³C₂, ¹⁵N)Cambridge Isotope Laboratories, Inc.CNLM-9292
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Methanol (LC-MS Grade)Fisher ScientificA456-4
Formic Acid (LC-MS Grade)Fisher ScientificA117-50
n-ButanolSigma-AldrichB7906
Acetyl ChlorideSigma-Aldrich00990
Deionized Water (18.2 MΩ·cm)Millipore Milli-Q System-
Human Urine (Drug-Free)Biological Specialty Corporation-
Equipment
Item
UPLC System (e.g., Waters ACQUITY UPLC)
Tandem Mass Spectrometer (e.g., Sciex 6500 QTRAP)
Analytical Balance
Centrifuge
Vortex Mixer
Nitrogen Evaporator
pH Meter
Pipettes and Pipette Tips
Autosampler Vials
Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and N-propionylglycine-(glycine-¹³C₂, ¹⁵N) in methanol.

  • Working Internal Standard Solution (10 µg/mL): Dilute the N-propionylglycine-(glycine-¹³C₂, ¹⁵N) stock solution with 50% methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate amounts of the this compound stock solution into drug-free human urine.

  • Butanolic HCl (3 M): Slowly add 22 mL of acetyl chloride to 100 mL of n-butanol in an ice bath with constant stirring.

Sample Preparation
  • Sample Collection: Collect urine samples and store them at -80°C until analysis.

  • Aliquoting: Thaw urine samples on ice. Vortex and centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Internal Standard Addition: To 100 µL of urine supernatant (calibrator, QC, or unknown sample), add 10 µL of the 10 µg/mL internal standard working solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Add 100 µL of 3 M butanolic HCl to the dried residue. Cap the tube and heat at 65°C for 20 minutes.

  • Final Evaporation and Reconstitution: Evaporate the sample to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B). Vortex, centrifuge, and transfer to an autosampler vial.

LC-MS/MS Analysis
ParameterSetting
LC System Waters ACQUITY UPLC
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Time (min)
0.0
3.0
4.0
4.1
5.0
MS System Sciex 6500 QTRAP
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 500°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
MRM Transitions
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
This compound-butyl ester188.176.110025
N-Propionylglycine-(glycine-¹³C₂, ¹⁵N)-butyl ester191.179.110025

Data Analysis and Quantification

The concentration of this compound in the samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x is typically used. The concentration of this compound in the unknown samples is then calculated from their peak area ratios using the regression equation.

Method Validation Summary

The following table summarizes the typical performance characteristics of this method.

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85 - 115%
Matrix Effect Minimal
Recovery > 80%

Experimental Workflow

The overall workflow for the stable isotope dilution assay of this compound is depicted below.

Propionylglycine_Assay_Workflow Sample_Collection Urine Sample Collection and Storage (-80°C) Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation Internal_Standard_Addition Addition of N-Propionylglycine-(glycine-¹³C₂, ¹⁵N) Sample_Preparation->Internal_Standard_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) Internal_Standard_Addition->Protein_Precipitation Derivatization Derivatization (Butanolic HCl) Protein_Precipitation->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC_MS_MS_Analysis UPLC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Chromatographic_Separation Chromatographic Separation (C18 Column) LC_MS_MS_Analysis->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometry_Detection Data_Analysis Data Analysis Mass_Spectrometry_Detection->Data_Analysis Peak_Integration Peak Integration and Area Ratio Calculation Data_Analysis->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Final_Result Final Concentration of this compound Quantification->Final_Result

Workflow for the stable isotope dilution assay.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal Intensity - Inefficient derivatization- Poor sample recovery- Instrument sensitivity issues- Optimize derivatization time and temperature- Check extraction procedure- Tune the mass spectrometer
High Background Noise - Contaminated reagents or solvents- Matrix effects- Use high-purity reagents and solvents- Optimize sample cleanup steps
Poor Peak Shape - Column degradation- Inappropriate mobile phase- Replace the column- Check mobile phase composition and pH
High Variability in Results - Inconsistent sample preparation- Pipetting errors- Ensure consistent sample handling- Calibrate pipettes regularly

Conclusion

The stable isotope dilution LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of this compound in human urine. This methodology is well-suited for clinical research and diagnostic applications, aiding in the management of patients with propionic acidemia and other related metabolic disorders. The detailed protocol and performance characteristics outlined in these application notes should enable researchers and laboratory professionals to successfully implement this assay.

References

Application Notes and Protocols for Propionylglycine GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylglycine is a critical biomarker for diagnosing and monitoring propionic acidemia, an inherited metabolic disorder characterized by the deficiency of propionyl-CoA carboxylase. The analysis of this compound in biological fluids, primarily urine, is essential for clinical assessment and for evaluating the efficacy of therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of small molecules like this compound. However, due to its polar nature and low volatility, direct analysis by GC-MS is not feasible. Chemical derivatization is a mandatory step to convert this compound into a more volatile and thermally stable compound suitable for GC-MS analysis.

This document provides detailed application notes on the common derivatization methods for this compound analysis, protocols for sample preparation and derivatization, and a comparison of the available techniques.

Metabolic Pathway of this compound

This compound is an acylglycine formed from the conjugation of propionyl-CoA and glycine (B1666218). Under normal physiological conditions, propionyl-CoA, derived from the catabolism of the amino acids valine, isoleucine, threonine, and methionine, as well as odd-chain fatty acids, is converted to methylmalonyl-CoA and subsequently enters the Krebs cycle. In propionic acidemia, the enzymatic block in propionyl-CoA carboxylase leads to the accumulation of propionyl-CoA. This excess propionyl-CoA is then shunted into alternative metabolic pathways, including the conjugation with glycine to form this compound, which is then excreted in the urine.[1]

This compound Metabolic Pathway cluster_precursors Precursors cluster_main_pathway Propionate Metabolism cluster_alternative_pathway Alternative Pathway in Propionic Acidemia Amino Acids Valine, Isoleucine, Threonine, Methionine Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA Carboxylase Normal Metabolism This compound This compound Propionyl-CoA->this compound Accumulation in Propionic Acidemia Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase->Methylmalonyl-CoA Krebs Cycle Krebs Cycle Methylmalonyl-CoA->Krebs Cycle Glycine Glycine Glycine->this compound

Caption: Metabolic pathway leading to the formation of this compound.

Derivatization Methods for this compound GC-MS Analysis

The primary goal of derivatization is to replace the active hydrogens in the carboxylic acid and amide groups of this compound with non-polar moieties, thereby increasing its volatility and thermal stability. The two most common approaches for the derivatization of organic acids and amino acids for GC-MS analysis are silylation and a two-step esterification followed by acylation.

1. Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2]

  • Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
  • Advantages: Silylation is a relatively simple and rapid one-step reaction that can derivatize multiple functional groups simultaneously.
  • Disadvantages: Silyl (B83357) derivatives can be sensitive to moisture, which may lead to incomplete derivatization or degradation of the derivatives.

2. Esterification and Acylation: This is a two-step process. First, the carboxylic acid group is esterified, typically to a methyl or ethyl ester. Subsequently, the amino group is acylated.

  • Esterification Reagents: Methanolic HCl, butanolic HCl.
  • Acylation Reagents: Pentafluoropropionic anhydride (B1165640) (PFPA), heptafluorobutyric anhydride (HFBA).
  • Advantages: The resulting derivatives are generally more stable than silyl derivatives, especially in the presence of trace amounts of moisture.
  • Disadvantages: This is a two-step process and can be more time-consuming than silylation.

Comparison of Derivatization Methods

FeatureSilylation (e.g., BSTFA, MSTFA)Esterification/Acylation (e.g., Butanolic HCl/PFPA)
Reaction Steps One-stepTwo-step
Reaction Time Typically shorterGenerally longer
Derivative Stability Sensitive to moistureGenerally more stable
Reproducibility Can be variable if moisture is not excludedOften shows better reproducibility
Sensitivity GoodExcellent, especially with fluorinated acylating agents in electron capture negative ionization (ECNI) mode
Versatility Derivatizes a wide range of functional groupsMore specific to carboxylic acid and amino groups

Experimental Workflow

The general workflow for the analysis of this compound from a biological sample such as urine involves sample preparation, derivatization, and GC-MS analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine Sample Urine Sample Internal Standard Addition Internal Standard Addition Urine Sample->Internal Standard Addition Extraction Liquid-Liquid or Solid-Phase Extraction Internal Standard Addition->Extraction Drying Drying Extraction->Drying Derivatization Reagent Addition Derivatization Reagent Addition Drying->Derivatization Reagent Addition Incubation Incubation Derivatization Reagent Addition->Incubation GC-MS Injection GC-MS Injection Incubation->GC-MS Injection Data Acquisition Data Acquisition GC-MS Injection->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: General experimental workflow for this compound GC-MS analysis.

Experimental Protocols

Protocol 1: Silylation using BSTFA + TMCS

This protocol is adapted from methods used for the analysis of organic acids in urine.

Materials:

  • Urine sample

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Ethyl acetate (B1210297)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To 1 mL of urine, add an appropriate amount of the internal standard.

    • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean vial.

    • Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at 60°C for 30 minutes in a heating block.

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Example GC-MS conditions:

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • MS Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

Protocol 2: Two-Step Esterification and Acylation

This protocol is based on methods for the analysis of acylglycines.

Materials:

  • Urine sample

  • Internal standard (e.g., stable isotope-labeled this compound)

  • n-Butanol

  • Acetyl chloride

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate

  • Hexane (B92381)

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Follow the same sample preparation steps (1.1 to 1.6) as in Protocol 1.

  • Esterification:

    • Prepare a solution of 3 M HCl in n-butanol by carefully adding acetyl chloride to n-butanol.

    • To the dried residue, add 200 µL of 3 M HCl in n-butanol.

    • Cap the vial tightly and heat at 65°C for 20 minutes.

    • Cool the vial and evaporate the reagent under a stream of nitrogen.

  • Acylation:

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA.

    • Cap the vial and heat at 70°C for 15 minutes.

    • Cool the vial and evaporate the excess reagent under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of ethyl acetate or hexane for injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use similar GC-MS conditions as in Protocol 1, with potential optimization of the temperature program based on the volatility of the derivatives.

Conclusion

The choice of derivatization method for this compound analysis by GC-MS depends on the specific requirements of the laboratory, including sample throughput, desired sensitivity, and the availability of reagents. Silylation offers a rapid and versatile approach, while esterification followed by acylation provides more stable derivatives and can offer enhanced sensitivity, particularly with fluorinated reagents. Both methods, when properly optimized and validated, can provide accurate and reliable quantification of this compound for clinical and research applications. It is recommended to use a stable isotope-labeled internal standard for the most accurate quantification, as it corrects for variations in extraction efficiency and derivatization yield.

References

Application Notes and Protocols for Propionylglycine Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylglycine is an acylglycine that can be elevated in certain inborn errors of metabolism, such as propionic acidemia. Accurate and reliable quantification of this compound in plasma is crucial for the diagnosis and monitoring of these disorders. This document provides detailed protocols for the sample preparation of human plasma prior to the analysis of this compound, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are protein precipitation, a straightforward and widely used technique, and solid-phase extraction (SPE), which offers a higher degree of sample cleanup.

Experimental Protocols

Method 1: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples, which can interfere with downstream analysis.[1] Organic solvents like acetonitrile (B52724) and methanol (B129727) are commonly used for this purpose.[1][2]

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., isotope-labeled this compound in a suitable solvent)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates (optional, for high-throughput)

  • Centrifuge (capable of >10,000 x g)

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • Reconstitution solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid)

Protocol:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution to the plasma and briefly vortex.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile (300 µL) to the plasma sample.[3] This 3:1 (v/v) ratio is effective for protein removal.[2]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen. This step helps to concentrate the analyte.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 20 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample (e.g., at 14,000 x g for 5 minutes) to pellet any remaining particulates.

  • Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation by removing not only proteins but also other interfering substances like phospholipids, leading to a cleaner extract and potentially improved assay sensitivity and robustness.[4]

Materials:

  • Human plasma

  • Internal Standard (IS) solution

  • SPE cartridges or 96-well plates (e.g., Phenomenex Phree or similar mixed-mode or reverse-phase chemistry)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile or Methanol with 0.1% formic acid)

  • Positive pressure manifold or vacuum manifold

  • Nitrogen evaporator

  • Reconstitution solution

Protocol Summary:

  • Sample Pre-treatment: Dilute 100 µL of plasma with a suitable buffer or weak acid (e.g., 100 µL of 0.1% formic acid in water). Add the internal standard.

  • SPE Cartridge/Plate Conditioning: Condition the SPE sorbent by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the sorbent by passing 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge/plate.

  • Washing: Wash the sorbent with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of elution solvent.

  • Evaporation: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes typical performance characteristics for the analysis of small polar molecules, like acylcarnitines and other acylglycines, in plasma using LC-MS/MS after sample preparation. These values can be used as a benchmark when validating a method for this compound.

ParameterProtein PrecipitationSolid-Phase Extraction
Recovery 84% to 112%[5]>90%[6][7]
Matrix Effect Generally acceptable, but can be variable<15%[6][7]
Precision (CV%) Within-day: <10% Between-day: 4.4% to 14.2%[5]Within 20%[6][7]
Accuracy Within acceptable limits (e.g., ±15%)Within 20%[6][7]
Lower Limit of Quantification (LLOQ) Analyte dependent, typically in the low ng/mL rangePotentially lower than PPT due to cleaner extract

Visualization

Experimental Workflow for Protein Precipitation

G start Start: Thaw Plasma Sample aliquot Aliquot 100 µL Plasma start->aliquot add_is Add Internal Standard aliquot->add_is add_acn Add 300 µL Ice-Cold Acetonitrile add_is->add_acn vortex Vortex to Precipitate Proteins add_acn->vortex centrifuge1 Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer dry Evaporate to Dryness (Nitrogen Stream) transfer->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute centrifuge2 Centrifuge at 14,000 x g for 5 min reconstitute->centrifuge2 analyze Transfer to Vial for LC-MS/MS Analysis centrifuge2->analyze

Caption: Workflow for this compound extraction from plasma using protein precipitation.

Logical Relationship of Sample Preparation Choices

G plasma Plasma Sample ppt Protein Precipitation (PPT) plasma->ppt spe Solid-Phase Extraction (SPE) plasma->spe lle Liquid-Liquid Extraction (LLE) plasma->lle ppt_adv Advantages: - Fast - Simple - Inexpensive ppt->ppt_adv ppt_dis Disadvantages: - Potential for matrix effects - Less clean extract ppt->ppt_dis analysis LC-MS/MS Analysis ppt->analysis Recommended for routine analysis spe_adv Advantages: - High recovery - Cleaner extract - Reduced matrix effects spe->spe_adv spe_dis Disadvantages: - More complex - Higher cost - Method development required spe->spe_dis spe->analysis Recommended for highest sensitivity lle_adv Advantages: - Good for non-polar analytes - Can provide clean extracts lle->lle_adv lle_dis Disadvantages: - Can be labor-intensive - Emulsion formation - this compound is polar lle->lle_dis lle->analysis Less common for this analyte class

Caption: Comparison of plasma sample preparation methods for this compound analysis.

References

Application Notes and Protocols for High-Throughput Screening of Elevated Urinary Propionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylglycine is a critical biomarker for the diagnosis and monitoring of propionic acidemia (PA), an autosomal recessive inborn error of metabolism.[1] This disorder is characterized by a deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC).[1] The enzymatic block leads to the accumulation of propionyl-CoA, which is subsequently metabolized into various byproducts, including this compound, that are excreted in the urine.[2] High-throughput screening (HTS) of urinary this compound is a vital tool for newborn screening programs and for monitoring dietary and therapeutic interventions in patients with PA. This document provides detailed application notes and protocols for the quantitative analysis of urinary this compound using advanced mass spectrometry techniques.

Metabolic Basis for Elevated Urinary this compound

In healthy individuals, the catabolism of the amino acids valine, isoleucine, threonine, and methionine, as well as odd-chain fatty acids, produces propionyl-CoA. Propionyl-CoA is then converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase (PCC).[2] In individuals with propionic acidemia, a deficiency in PCC leads to the accumulation of propionyl-CoA. This excess propionyl-CoA is then conjugated with glycine (B1666218) by the enzyme glycine N-acyltransferase to form this compound, which is subsequently excreted in the urine at elevated concentrations.[1] Therefore, the quantitative measurement of urinary this compound serves as a direct and reliable indicator of this metabolic block.

High-Throughput Screening Methodology: UPLC-MS/MS

The gold standard for high-throughput, sensitive, and specific quantification of urinary this compound is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3] This methodology offers rapid and accurate analysis, making it ideal for large-scale screening programs.

Data Presentation: Quantitative Levels of Urinary this compound

The following table summarizes the expected quantitative ranges for urinary this compound in healthy individuals and in patients with propionic acidemia. These values are typically normalized to urinary creatinine (B1669602) to account for variations in urine dilution.

AnalytePopulationConcentration Range (mg/g Creatinine)Concentration Range (mmol/mol Creatinine)Citation(s)
This compound Healthy Individuals ≤2.250 - 2[4][5]
This compound Propionic Acidemia Significantly Elevated> 2 (mildly elevated case reported at 2.7)[5]

Note: Pathological levels of this compound in propionic acidemia are typically significantly higher than the upper limit of the reference range. The mildly elevated case is provided as an example, but much higher concentrations are common during metabolic decompensation.

Experimental Protocols

Urine Sample Preparation (Dilute-and-Shoot Method)

This protocol is a rapid and straightforward method suitable for high-throughput screening.

Materials:

  • Urine sample

  • Internal Standard (IS) working solution (e.g., d3-propionylglycine in 50% methanol/water)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Thaw frozen urine samples to room temperature.

  • Vortex the urine sample for 10 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Transfer the mixture to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-2.5 min: 2-98% B (linear gradient)

    • 2.5-3.5 min: 98% B

    • 3.5-3.6 min: 98-2% B (linear gradient)

    • 3.6-4.5 min: 2% B (re-equilibration)

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z). A common transition is the loss of the glycine moiety.

    • d3-Propionylglycine (IS): Precursor ion (m/z) -> Product ion (m/z).

  • Collision Energy and other MS parameters: Optimize for the specific instrument being used.

Data Analysis and Quantification
  • Quantification is based on the peak area ratio of the analyte (this compound) to the internal standard (d3-propionylglycine).

  • A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations.

  • The concentration of this compound in the urine samples is then determined from this calibration curve.

  • Urinary creatinine concentration should be measured separately to normalize the this compound concentration (reported as mg/g creatinine or mmol/mol creatinine).

Visualizations

Metabolic Pathway of Propionate (B1217596) and Formation of this compound

metabolic_pathway cluster_precursors Precursors cluster_main_pathway Normal Metabolism cluster_alternative_pathway Propionic Acidemia Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA OddChainFA Odd-chain Fatty Acids OddChainFA->PropionylCoA PCC Propionyl-CoA Carboxylase (PCC) PropionylCoA->PCC Normal Pathway PCC_deficient Deficient PCC PropionylCoA->PCC_deficient Metabolic Block GNAT Glycine N-acyltransferase PropionylCoA->GNAT Alternative Pathway MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Krebs Krebs Cycle SuccinylCoA->Krebs Glycine Glycine Glycine->GNAT This compound This compound (Elevated in Urine) GNAT->this compound

Caption: Metabolic pathway of propionate and this compound formation.

Experimental Workflow for High-Throughput Screening

experimental_workflow start Urine Sample Collection prep Sample Preparation (Dilute-and-Shoot) start->prep analysis UPLC-MS/MS Analysis prep->analysis data_processing Data Processing and Quantification analysis->data_processing normalization Normalization to Creatinine data_processing->normalization result Reportable Result (mg/g Creatinine) normalization->result end Interpretation result->end

Caption: High-throughput screening workflow for urinary this compound.

Logical Relationship of this compound as a Biomarker

logical_relationship disease Propionic Acidemia enzyme_deficiency Propionyl-CoA Carboxylase (PCC) Deficiency disease->enzyme_deficiency is caused by metabolite_accumulation Propionyl-CoA Accumulation enzyme_deficiency->metabolite_accumulation leads to alternative_pathway Alternative Metabolic Pathway Activation metabolite_accumulation->alternative_pathway triggers biomarker_formation This compound Formation alternative_pathway->biomarker_formation results in biomarker_excretion Elevated Urinary This compound biomarker_formation->biomarker_excretion leads to diagnosis Diagnostic Marker biomarker_excretion->diagnosis serves as a

Caption: this compound as a biomarker for propionic acidemia.

References

Quantitative Determination of Propionylglycine in Tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Propionylglycine in tissue samples. This compound is a key biomarker for certain inborn errors of metabolism, such as propionic acidemia.[1][2] The protocol herein describes a robust and sensitive method utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the reliable quantification of this compound. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and visualizations of the metabolic pathway and experimental workflow to aid researchers in drug development and metabolic disease studies.

Introduction

This compound is an N-acylglycine formed through the conjugation of propionyl-CoA and glycine (B1666218).[2][3] Under normal physiological conditions, this compound is present at low levels. However, in metabolic disorders such as propionic acidemia, a deficiency in the enzyme propionyl-CoA carboxylase leads to an accumulation of propionyl-CoA.[1][2] This accumulation results in an increased formation and subsequent excretion of this compound, making it a critical biomarker for the diagnosis and monitoring of this condition.[1][2]

Accurate and precise quantification of this compound in tissue is essential for preclinical studies, therapeutic development, and understanding the pathophysiology of propionic acidemia and related metabolic disorders. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of small molecules like this compound from complex biological matrices due to its high sensitivity, specificity, and throughput. This method allows for the direct measurement of the analyte with high confidence, even at low concentrations.

This application note provides a detailed protocol for the extraction and quantification of this compound from tissue samples using UPLC-MS/MS with a stable isotope-labeled internal standard for accurate and reliable results.

Metabolic Pathway of this compound Formation

An increase in the concentration of certain amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids leads to a rise in the levels of propionyl-CoA. In a healthy individual, propionyl-CoA is converted to D-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. However, in individuals with propionic acidemia, this enzyme is deficient, leading to an accumulation of propionyl-CoA. The excess propionyl-CoA is then conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound.

Propionyl-CoA Metabolism and this compound Formation.

Experimental Protocol

This protocol outlines the necessary steps for the extraction and quantification of this compound from tissue samples.

Materials and Reagents
  • This compound analytical standard

  • N-Propionyl-d5-glycine (internal standard)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Homogenizer (e.g., bead beater or ultrasonic)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Autosampler vials

Sample Preparation: Tissue Extraction

A robust tissue extraction is critical for accurate quantification. The following protocol is a general guideline and may require optimization for specific tissue types.

Workflow for this compound Extraction from Tissue.
  • Tissue Weighing: Weigh approximately 50 mg of frozen tissue into a pre-chilled 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of ice-cold 80% methanol containing the internal standard (N-Propionyl-d5-glycine) at a suitable concentration.

  • Homogenization: Homogenize the tissue sample using a bead beater or an ultrasonic homogenizer until the tissue is completely disrupted. Keep the sample on ice during this process to minimize degradation.

  • Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean microcentrifuge tube, avoiding the pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water. Vortex thoroughly to ensure complete dissolution.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method for acylglycines and can be adapted for the specific instrumentation available.[1][4]

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Table 1: UPLC-MS/MS Instrument Conditions

Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0982
1.0982
5.0298
6.0298
6.1982
8.0982

Table 2: Gradient Elution Program

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions can be used for the detection and quantification of this compound and its internal standard.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound188.176.150
N-Propionyl-d5-glycine (IS)193.181.150

Table 3: MRM Transitions for this compound and Internal Standard Note: The precursor ion m/z values correspond to the butylated form of the analytes as described in the cited method. Derivatization with butanol-HCl may be required for optimal sensitivity and chromatography.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used for the calibration curve.

Method Validation and Performance

The following table summarizes the typical performance characteristics of a validated UPLC-MS/MS method for acylglycines.[1][4]

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Calibration Range 0.005 - 25.0 µM
Precision (%CV) < 15%
Accuracy (% bias) 85 - 115%
Lower Limit of Quantification (LLOQ) 0.005 µM
Ion Suppression Minimal (2-10%)

Table 4: Summary of Method Validation Parameters

Conclusion

The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound in tissue samples. The detailed protocol for sample preparation and instrumental analysis, along with the provided validation parameters, offers a solid foundation for researchers in academic and industrial settings. This method can be a valuable tool for advancing our understanding of propionic acidemia and for the development of novel therapeutics for this and other related metabolic disorders.

References

Propionylglycine as a Secondary Marker in Newborn Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionic acidemia (PA) is an autosomal recessive organic aciduria caused by a deficiency of the enzyme propionyl-CoA carboxylase (PCC).[1] This enzymatic block leads to the accumulation of propionyl-CoA and its metabolites, including propionylglycine. Newborn screening for PA primarily relies on the detection of elevated propionylcarnitine (B99956) (C3) in dried blood spots by tandem mass spectrometry (MS/MS). However, elevated C3 is not specific for PA and can be observed in other conditions such as methylmalonic acidemia and vitamin B12 deficiency, leading to a significant number of false-positive results. To improve the specificity of newborn screening for PA, secondary markers are analyzed, among which this compound, excreted in the urine, plays a crucial role in the differential diagnosis.[2][3]

This document provides detailed application notes and protocols for the use of this compound as a secondary marker in the diagnosis of propionic acidemia in newborns.

Data Presentation

The quantitative analysis of urinary this compound is a key step in the diagnostic confirmation of propionic acidemia. Below is a summary of expected levels in affected newborns compared to healthy controls.

Table 1: Urinary this compound Levels in Newborns

AnalytePopulationMethodReported Levels (mmol/mol creatinine)Reference
This compoundHealthy Newborns/InfantsGC-MSOptimal Result: 0 - 0[1]
This compoundPropionic Acidemia (Neonate)GC-MSSignificant Elevation[4]

Note: Specific quantitative ranges for this compound in newborns with propionic acidemia are not consistently reported in the literature, with sources often describing a "significant elevation." The "Optimal Result" for the healthy population is based on a general reference for organic acid analysis. Researchers should establish their own reference intervals.

Metabolic Pathway of this compound Formation

In a healthy individual, propionyl-CoA, derived from the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, threonine, and methionine, is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase (PCC). In propionic acidemia, the deficiency of PCC leads to an accumulation of propionyl-CoA. This excess propionyl-CoA is then shunted into alternative metabolic pathways, including the conjugation with glycine (B1666218) to form this compound, which is subsequently excreted in the urine.

MetabolicPathway cluster_0 Mitochondrion Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (Val, Ile, Thr, Met) Amino Acids (Val, Ile, Thr, Met) Amino Acids (Val, Ile, Thr, Met)->Propionyl-CoA Propionyl-CoA Carboxylase (PCC) Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->Propionyl-CoA Carboxylase (PCC) This compound This compound Propionyl-CoA->this compound Alternative Pathway in PA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC)->Methylmalonyl-CoA Normal Pathway TCA Cycle TCA Cycle Methylmalonyl-CoA->TCA Cycle Glycine Glycine Glycine->this compound

Caption: Metabolic pathway of this compound formation in propionic acidemia.

Experimental Protocols

The analysis of urinary this compound is typically performed as part of a broader urine organic acid profile using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of this compound in urine. Individual laboratories should validate the method according to their specific instrumentation and requirements.

1. Sample Collection and Preparation:

  • Collect a random urine sample (5-10 mL) in a sterile container.

  • Store the sample at -20°C until analysis.

  • Thaw the urine sample at room temperature.

  • Normalize the sample volume based on creatinine (B1669602) concentration to ensure consistency.

2. Extraction:

  • Acidify the urine sample with hydrochloric acid (HCl).

  • Add an internal standard (e.g., a stable isotope-labeled organic acid).

  • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.

  • Separate the organic layer containing the organic acids.

  • Dry the organic extract under a stream of nitrogen.

3. Derivatization:

  • Reconstitute the dried extract in a derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the sample to facilitate the derivatization of the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 300°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan mode to identify all organic acids, and Selected Ion Monitoring (SIM) mode for quantification of specific targets like this compound.

5. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the concentration of this compound relative to the internal standard.

  • Normalize the result to the creatinine concentration of the urine sample.

GCMS_Workflow Start Urine Sample Collection Prep Sample Preparation (Thawing, Normalization) Start->Prep Extract Liquid-Liquid Extraction Prep->Extract Deriv Derivatization (TMS esters) Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data End Report Results Data->End

Caption: Workflow for urine organic acid analysis by GC-MS.

Protocol 2: Urine this compound Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound.

1. Sample Preparation:

  • Collect and store the urine sample as described for the GC-MS protocol.

  • Thaw the sample and centrifuge to remove any particulate matter.

  • Dilute the urine sample with a suitable buffer.

  • Add an internal standard (e.g., stable isotope-labeled this compound).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) with formic acid.

    • Flow Rate: Appropriate for the column dimensions.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of the transition from the precursor ion of this compound to its specific product ion.

3. Data Analysis:

  • Create a calibration curve using standards of known this compound concentrations.

  • Determine the concentration of this compound in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve.

  • Normalize the result to the creatinine concentration.

LCMSMS_Workflow Start Urine Sample Collection Prep Sample Preparation (Dilution, Internal Standard) Start->Prep LCMSMS LC-MS/MS Analysis (MRM) Prep->LCMSMS Data Data Analysis (Quantification via Calibration Curve) LCMSMS->Data End Report Results Data->End

Caption: Workflow for urine this compound analysis by LC-MS/MS.

Logical Relationship for Diagnosis

The use of this compound as a secondary marker follows a logical workflow in newborn screening for propionic acidemia.

Diagnostic_Logic NBS Newborn Screening (DBS) Elevated C3 (Propionylcarnitine) Urine_Test Second-tier Test: Urine Organic Acid Analysis NBS->Urine_Test PG_Result This compound Elevated? Urine_Test->PG_Result PA_Diagnosis Presumptive Diagnosis: Propionic Acidemia PG_Result->PA_Diagnosis Yes Other_Investigation Investigate Other Causes (e.g., MMA, B12 deficiency) PG_Result->Other_Investigation No

Caption: Diagnostic logic for propionic acidemia using this compound.

Conclusion

This compound is an essential secondary marker in the newborn screening algorithm for propionic acidemia. Its detection and quantification in urine provide critical information for the differential diagnosis when elevated propionylcarnitine is found in the primary screen. The implementation of robust and validated analytical methods, such as GC-MS and LC-MS/MS, is vital for the accurate and timely diagnosis of this serious metabolic disorder, enabling early intervention and improved patient outcomes.

References

Application Notes and Protocols for Urinary Propionylglycine Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Propionylglycine (PPG) is an N-acylglycine formed from the conjugation of propionic acid and glycine (B1666218).[1] Under normal physiological conditions, it is present in urine at very low levels.[2] However, in the context of certain inborn errors of metabolism, its excretion is significantly increased, making it a crucial biomarker for disease diagnosis and monitoring.[1] The primary clinical application of urinary this compound testing is in the diagnosis and management of Propionic Acidemia (PA).[1][3]

Clinical Significance: Propionic Acidemia

Propionic Acidemia (PA) is a rare, autosomal recessive organic aciduria caused by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC).[3][4] This enzyme is essential for the catabolism of several branched-chain amino acids (valine, isoleucine, threonine, methionine), odd-chain fatty acids, and cholesterol.[3][4]

A defect in PCC leads to the accumulation of propionyl-CoA in the mitochondrial matrix. The body attempts to detoxify this excess by shunting it into alternative metabolic pathways, including:

  • Conversion to 3-hydroxypropionate (B73278) and methylcitrate.[5][6]

  • Conjugation with glycine by the enzyme glycine N-acyltransferase to form this compound, which is then excreted in the urine.[1]

Consequently, elevated levels of urinary this compound, along with other specific metabolites, are hallmark biochemical findings in PA.[3][5] Clinical presentation of PA often occurs in the neonatal period and includes poor feeding, vomiting, lethargy, hypotonia, and metabolic acidosis, which can progress to seizures, coma, and death if untreated.[3][4] Urinary organic acid analysis, which includes the quantification of this compound, is a cornerstone of the diagnostic workup for suspected PA, often prompted by abnormal newborn screening results showing elevated propionylcarnitine (B99956) (C3).[3][7]

Interpretation of Results

The interpretation of urinary this compound levels should be performed in conjunction with a comprehensive analysis of other urinary organic acids and plasma acylcarnitine profiles.[2]

  • Normal Levels: A urinary this compound level within the established reference range (see Table 1) is indicative of normal propionate (B1217596) metabolism.

  • Elevated Levels: A significantly elevated level of urinary this compound is highly suggestive of Propionic Acidemia.[1] The diagnosis is supported by the concurrent elevation of 3-hydroxypropionate and methylcitrate in the urine.[5][6]

  • Differential Diagnosis: While highly characteristic of PA, the presence of this compound should be considered alongside other clinical and laboratory findings to rule out other metabolic disorders.

Data Presentation

The following table summarizes the expected quantitative ranges for urinary this compound in healthy individuals versus those with Propionic Acidemia.

AnalytePopulationConcentration (mg/g Creatinine)Concentration (mmol/mol Creatinine)Citation
This compound Healthy/Control≤ 2.25< 0.1[2][8]
Propionic AcidemiaMarkedly Elevated (Present)Markedly Elevated[3][5][9]

Note: Quantitative data for this compound in untreated Propionic Acidemia patients is often reported as "markedly elevated" or "present" in literature, as the diagnosis relies on the distinct pattern of multiple elevated metabolites. The degree of elevation can vary based on the patient's clinical status and diet.

Experimental Protocols

The following protocol describes a standard method for the quantitative analysis of urinary organic acids, including this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

Organic acids, including acylglycines, are extracted from urine and chemically modified (derivatized) to increase their volatility and thermal stability. The derivatized compounds are then separated by gas chromatography and detected and quantified by mass spectrometry, often using a stable isotope dilution method.

Materials and Reagents
  • Urine sample

  • Internal Standard (e.g., stable isotope-labeled this compound)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Nitrogen gas, high purity

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • GC-MS system with a capillary column (e.g., DB-5ms or equivalent)

Sample Preparation and Extraction
  • Normalization: Measure the creatinine (B1669602) concentration of the urine sample to normalize the volume for extraction (typically a volume equivalent to 0.25-0.50 mg of creatinine is used).

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the normalized urine sample.

  • Acidification: Acidify the sample to a pH < 2 by adding a few drops of concentrated HCl. This converts the organic acid salts to their free acid form.

  • Salting Out: Saturate the aqueous sample with NaCl to increase the efficiency of the liquid-liquid extraction.

  • Liquid-Liquid Extraction: Add an organic solvent (e.g., 2-3 volumes of ethyl acetate), vortex vigorously for 1-2 minutes, and centrifuge to separate the phases.

  • Solvent Collection: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process two more times, pooling the organic extracts.

  • Evaporation: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 40°C).

Derivatization
  • To the dried residue, add 50-100 µL of the derivatization reagent (e.g., BSTFA + 1% TMCS or MSTFA) and 20 µL of pyridine.

  • Cap the vial tightly and vortex to dissolve the residue.

  • Heat the vial at 60-70°C for 30-60 minutes to complete the derivatization reaction, which forms trimethylsilyl (B98337) (TMS) esters of the organic acids.

  • Cool the vial to room temperature before analysis.

GC-MS Analysis
  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

  • Gas Chromatography:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Program: Start at an initial temperature of 80°C, hold for 2 minutes, then ramp at a rate of 5-10°C/minute to a final temperature of 280-300°C, and hold for 5-10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound-TMS derivative and its internal standard.

    • Mass Range: 50-600 amu.

Data Analysis and Quantification
  • Identify the this compound-TMS derivative peak in the chromatogram based on its retention time and mass spectrum.

  • Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration using a calibration curve prepared with known standards.

  • Express the final concentration relative to the creatinine concentration of the urine sample (e.g., in mg/g creatinine or mmol/mol creatinine).

Visualizations

Metabolic Pathway of this compound Formation Precursors Isoleucine, Valine, Threonine, Methionine, Odd-Chain Fatty Acids PropionylCoA Propionyl-CoA Precursors->PropionylCoA PCC Propionyl-CoA Carboxylase (PCC) PropionylCoA->PCC PPG This compound (Excreted in Urine) PropionylCoA->PPG Alternative Pathway MethylmalonylCoA Methylmalonyl-CoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Krebs Krebs Cycle SuccinylCoA->Krebs PCC->MethylmalonylCoA Block Deficient in Propionic Acidemia PCC->Block Glycine Glycine GNAT Glycine N-Acyltransferase GNAT->PPG

Caption: Metabolic pathway showing the formation of this compound in Propionic Acidemia.

Experimental Workflow for Urinary this compound Analysis start Urine Sample Collection prep Sample Preparation (Normalization, Acidification, Extraction) start->prep evap Evaporation to Dryness prep->evap deriv Derivatization (e.g., Silylation with BSTFA) evap->deriv analysis GC-MS Analysis deriv->analysis data Data Processing & Quantification analysis->data report Reporting Results (mg/g Creatinine) data->report

Caption: Workflow for the GC-MS analysis of urinary this compound.

Logical Relationship for Result Interpretation start Urinary this compound (PPG) Test Result check_ppg Is PPG Elevated (e.g., > 2.25 mg/g Cr)? start->check_ppg normal Normal Propionate Metabolism (Propionic Acidemia Unlikely) check_ppg->normal No check_others Check for other key markers: - 3-Hydroxypropionate - Methylcitrate check_ppg->check_others Yes both_elevated Are other markers elevated? check_others->both_elevated pa_likely High Suspicion for Propionic Acidemia (PA) both_elevated->pa_likely Yes both_elevated->pa_likely No (Consider other conditions, but PA still possible) confirm Confirm with: - Plasma Acylcarnitines (Elevated C3) - PCCA/PCCB Gene Sequencing pa_likely->confirm

Caption: Decision-making workflow for interpreting urinary this compound results.

References

Troubleshooting & Optimization

Technical Support Center: Propionylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Propionylglycine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for obtaining reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the complexities of this compound quantification.

Q1: What is this compound and why is its accurate quantification important?

This compound is an N-acylglycine, a metabolite formed from the conjugation of propionic acid and glycine (B1666218). It serves as a crucial secondary biomarker for inborn errors of metabolism, most notably Propionic Acidemia, a rare genetic disorder characterized by a deficiency of the enzyme propionyl-CoA carboxylase. In patients with this condition, the accumulation of propionyl-CoA leads to increased formation and excretion of this compound. Accurate quantification in biological matrices like urine and plasma is essential for diagnosing and monitoring the disease, as well as for evaluating the efficacy of therapeutic interventions in clinical trials.

Q2: What are the primary analytical challenges in accurately quantifying this compound?

The accurate quantification of this compound is complicated by several factors:

  • Isomeric Interference: this compound is isobaric with other small acylglycines, particularly Butyrylglycine. Since they have the same mass, they cannot be distinguished by mass spectrometry alone, necessitating effective chromatographic separation.

  • Matrix Effects: Biological samples such as plasma and urine are complex matrices containing numerous endogenous compounds (salts, lipids, proteins) that can interfere with the ionization of this compound in the mass spectrometer. This phenomenon, known as ion suppression or enhancement, can lead to significant inaccuracies in quantification.

  • Low Endogenous Concentrations: In non-diseased individuals, this compound is present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.

  • Sample Stability: Like many metabolites, the stability of this compound can be affected by sample handling, storage conditions, and freeze-thaw cycles, potentially leading to degradation and inaccurate results.

Q3: What is the current gold-standard method for this compound quantification?

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard methodology for the accurate and sensitive quantification of this compound. This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for measuring small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard is crucial within this methodology to correct for matrix effects and procedural losses.

Metabolic Pathway of this compound Formation

This compound is formed in the mitochondria when there is an excess of propionyl-CoA, a situation that arises in Propionic Acidemia due to a deficiency in the enzyme propionyl-CoA carboxylase. The excess propionyl-CoA is then conjugated with glycine by the enzyme glycine N-acyltransferase.

cluster_0 Mitochondrion PC Propionyl-CoA PCC Propionyl-CoA Carboxylase PC->PCC Normal Metabolism GNAT Glycine N-acyltransferase PC->GNAT Overflow Pathway (Propionic Acidemia) MMCoA Methylmalonyl-CoA Glycine Glycine Glycine->GNAT PG This compound PCC->MMCoA GNAT->PG

Caption: Metabolic pathway of this compound formation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during this compound quantification.

Problem Potential Cause Recommended Solution
High Variability in Results (High %CV) Inconsistent Sample Preparation: Manual inconsistencies in extraction or dilution steps.- Automate liquid handling steps where possible.- Ensure thorough vortexing at each step.- Use a high-quality, stable isotope-labeled internal standard (IS) added at the very beginning of the sample preparation process to correct for variability.
Matrix Effects: Significant ion suppression or enhancement varying between samples.- Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression/enhancement.- Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.- Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Poor Peak Shape or Tailing Chromatographic Issues: Incompatible mobile phase, column degradation, or suboptimal gradient.- Ensure the mobile phase pH is appropriate for this compound (an acidic pH using formic acid is common).- Use a guard column to protect the analytical column.- Test different column chemistries (e.g., C18, HILIC) to find the optimal separation conditions.
Inaccurate Quantification (Poor Accuracy) Isomeric Interference: Co-elution of this compound with an isomer like Butyrylglycine.- Optimize Chromatography: Develop a chromatographic method with sufficient resolution to separate the isomers. This may involve using a longer column, a shallower gradient, or a different stationary phase (e.g., a phenyl-hexyl column).- Confirm Peak Identity: Use multiple reaction monitoring (MRM) with at least two specific transitions for this compound to ensure peak purity.
Inappropriate Internal Standard: The IS does not behave identically to the analyte.- Use a stable isotope-labeled this compound (e.g., ¹³C- or ¹⁵N-labeled) as the internal standard. This is the most effective way to compensate for matrix effects and extraction variability.
Low Signal or Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the analyte signal.- Follow the recommendations for mitigating matrix effects (improved cleanup, sample dilution).- Optimize MS Source Parameters: Adjust source temperature, gas flows, and voltages to maximize the signal for this compound.
Sample Degradation: Analyte has degraded due to improper storage or handling.- Validate Stability: Perform freeze-thaw stability tests (e.g., up to 3-5 cycles) and long-term stability tests at your intended storage temperature (-20°C vs. -80°C).- Aliquot samples upon receipt to minimize the number of freeze-thaw cycles. Store samples at -80°C for long-term stability.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound quantification.

Start High CV or Inaccurate Results CheckIS Review Internal Standard (IS) - Is it stable isotope-labeled? - Added at the start? Start->CheckIS CheckMatrix Assess Matrix Effects - Post-extraction addition - Dilution series CheckIS->CheckMatrix IS is appropriate Resolved Problem Resolved CheckIS->Resolved IS is NOT appropriate -> Correct and re-run ImproveCleanup Improve Sample Cleanup - Use SPE or LLE - Protein precipitation CheckMatrix->ImproveCleanup Significant matrix effects found CheckChroma Optimize Chromatography - Check for isomer co-elution - Adjust gradient/column CheckMatrix->CheckChroma No significant matrix effects ImproveCleanup->Resolved OptimizeMS Optimize MS Parameters - Source conditions - MRM transitions CheckChroma->OptimizeMS No co-elution found CheckChroma->Resolved Isomers co-eluting -> Re-optimize LC CheckStability Validate Sample Stability - Freeze-thaw cycles - Storage temperature OptimizeMS->CheckStability MS is optimized OptimizeMS->Resolved MS not optimized -> Re-optimize MS CheckStability->Resolved Degradation found -> Revise handling protocol

Caption: A logical troubleshooting workflow for this compound analysis.

Experimental Protocols

This section provides a detailed, generalized protocol for the quantification of this compound in human plasma or urine using LC-MS/MS.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled this compound (e.g., N-Propionyl-(glycine-¹³C₂,¹⁵N))

  • LC-MS grade water, acetonitrile (B52724), methanol, and formic acid

  • Human plasma/urine (control matrix)

2. Preparation of Standards and Quality Controls (QCs)

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.

  • Create a series of working standard solutions by serially diluting the this compound stock solution.

  • Prepare a working IS solution (e.g., at 100 ng/mL).

  • Prepare calibration standards by spiking control plasma/urine with the working standard solutions to achieve a concentration range (e.g., 1-1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation for Plasma)

  • Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Add 20 µL of the working IS solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge, and transfer to an autosampler vial for analysis.

4. LC-MS/MS Parameters

Parameter Typical Conditions
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate. Gradient must be optimized to separate this compound from Butyrylglycine.
Column Temp 40°C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: e.g., m/z 132 -> 76 (quantifier), m/z 132 -> 58 (qualifier)IS (¹³C₂,¹⁵N): e.g., m/z 135 -> 79
Source Temp 500 - 600°C
IonSpray Voltage ~4500 V

General LC-MS/MS Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation (Plasma) or Dilution (Urine) Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (LC) Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Detection (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report

Caption: General workflow for this compound quantification.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods used in the quantification of small molecules, which can serve as a benchmark for your this compound assays.

Table 1: Method Performance Characteristics

Parameter Plasma Urine Acceptance Criteria
Linearity (r²) >0.99>0.99≥0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL1 - 10 ng/mLS/N > 10, Accuracy within ±20%, Precision ≤20%
Accuracy (% Bias) Within ±15%Within ±15%Within ±15% (±20% at LLOQ)
Precision (%RSD) <15%<15%≤15% (≤20% at LLOQ)
Mean Recovery >85%>80%Consistent and reproducible
Matrix Effect <15%<20%Should be minimized and compensated for by IS

Note: Specific values are method-dependent and should be established during in-house validation.

Table 2: Stability Assessment

Condition Duration Acceptable Change
Freeze-Thaw Stability 3-5 CyclesWithin ±15% of initial concentration
Short-Term (Bench-Top) Stability 4 - 24 hours at Room TempWithin ±15% of initial concentration
Long-Term Stability 1 - 6 months at -80°CWithin ±15% of initial concentration
Autosampler Stability 24 - 48 hours at 4°CWithin ±15% of initial concentration

Note: Stability should be tested at low and high QC concentrations. Studies suggest that for many metabolites, storage at -80°C is crucial for long-term stability, and multiple freeze-thaw cycles should be avoided.

overcoming matrix effects in Propionylglycine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Propionylglycine.

Troubleshooting Guide

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in the LC-MS/MS bioanalysis of this compound, leading to inaccurate and irreproducible results.[1] This guide provides a systematic approach to identifying and mitigating these effects.

Identifying Matrix Effects

Two primary methods are recommended for assessing matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound is infused post-column while a blank matrix extract (e.g., plasma or urine) is injected. Dips or peaks in the baseline signal indicate the presence of interfering components.

  • Post-Extraction Spike Method: This quantitative approach compares the response of this compound spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. This allows for the calculation of the matrix factor (MF).[2]

Matrix Factor (MF) Calculation:

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable.

Formula Calculation
Matrix Factor (MF)(Peak Area of Analyte in Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solution)
Troubleshooting & Optimization

If significant matrix effects are observed, the following steps can be taken to mitigate them:

1. Sample Preparation

The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, while efficiently recovering the analyte of interest.[1][3]

  • Protein Precipitation (PPT): A simple and rapid method, but often results in significant matrix effects due to the limited removal of phospholipids.[4]

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but may have lower recovery for polar analytes like this compound.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is effective at removing both proteins and phospholipids.[4] Specialized phases, such as those targeting phospholipid removal, can be particularly effective.[5][6]

Experimental Protocol: Comparison of Sample Preparation Techniques

This protocol outlines a method to compare the effectiveness of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the analysis of this compound in human plasma.

1. Sample Spiking:

  • Spike known concentrations of this compound and its stable isotope-labeled internal standard (SIL-IS), such as Glycine, N-propionyl-(glycine-¹³C₂, 99%; ¹⁵N, 99%), into blank human plasma.

2. Protein Precipitation (PPT):

  • To 100 µL of spiked plasma, add 300 µL of ice-cold acetonitrile (B52724).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in mobile phase.

3. Liquid-Liquid Extraction (LLE):

  • To 100 µL of spiked plasma, add 500 µL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute in mobile phase.

4. Solid-Phase Extraction (SPE) with Phospholipid Removal:

  • Use a phospholipid removal SPE plate (e.g., HybridSPE).

  • To the well, add 100 µL of spiked plasma followed by 300 µL of acetonitrile with 1% formic acid.

  • Mix by aspirating and dispensing for 1 minute.

  • Apply vacuum or positive pressure to collect the eluate.

  • Evaporate the eluate to dryness and reconstitute in mobile phase.

5. Analysis and Comparison:

  • Analyze the reconstituted samples by LC-MS/MS.

  • Calculate the recovery and matrix effect for each method.

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Technique Typical Recovery (%) Matrix Effect (MF) Advantages Disadvantages
Protein Precipitation (PPT)80-950.4 - 0.7Fast, simple, inexpensiveHigh matrix effects, potential for ion suppression[4]
Liquid-Liquid Extraction (LLE)60-850.7 - 0.9Cleaner than PPTLower recovery for polar analytes, more labor-intensive
Solid-Phase Extraction (SPE)>900.9 - 1.1High recovery, excellent removal of interferences[4]More expensive, requires method development

2. Chromatographic Separation

Optimizing the chromatographic conditions can separate this compound from co-eluting matrix components.

  • Reversed-Phase (RP) Chromatography: While widely used, retaining highly polar analytes like this compound can be challenging.[7] Using a polar-embedded or polar-endcapped C18 column with a highly aqueous mobile phase can improve retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the retention and separation of polar compounds.[8][9] A typical HILIC mobile phase consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.

Experimental Protocol: HILIC-MS/MS Method for this compound

1. LC Column:

  • Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or similar.

2. Mobile Phase:

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

3. Gradient Elution:

  • A gradient starting with a high percentage of Mobile Phase B (e.g., 95%) and decreasing to a lower percentage over several minutes will elute polar compounds based on their hydrophilicity.

4. Flow Rate:

  • 0.4 mL/min.

5. Column Temperature:

  • 40°C.

3. Mass Spectrometry Parameters

Fine-tuning the MS parameters can enhance the signal-to-noise ratio and reduce the impact of interfering ions.

  • Ionization Source: Use electrospray ionization (ESI) in positive ion mode. Optimize source parameters such as capillary voltage, source temperature, and gas flows.

  • Multiple Reaction Monitoring (MRM): Select specific precursor-to-product ion transitions for this compound and its SIL-IS to ensure high selectivity and sensitivity.

Table 2: Suggested MRM Transitions for this compound and its SIL-IS

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound132.176.115
This compound132.158.120
This compound-d5137.181.115
This compound-d5137.163.120
Glycine, N-propionyl-(glycine-¹³C₂, 99%; ¹⁵N, 99%)134.178.115

Note: These are suggested starting points and should be optimized for your specific instrument.

4. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is the most effective way to compensate for matrix effects.[10] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification. A commercially available SIL-IS for this compound is Glycine, N-propionyl-(glycine-¹³C₂, 99%; ¹⁵N, 99%).[11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: The "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than this compound. These components, such as salts, proteins, and phospholipids, can interfere with the ionization of this compound in the mass spectrometer, leading to a suppressed or enhanced signal.[1] This phenomenon is known as the matrix effect and can compromise the accuracy of quantitative results.

Q2: I am observing poor peak shape and retention time shifts for this compound. What could be the cause?

A2: Poor peak shape (e.g., fronting or tailing) and retention time shifts for a polar analyte like this compound are often related to chromatographic issues. If using reversed-phase chromatography, ensure your column is compatible with highly aqueous mobile phases to prevent phase collapse. Consider switching to a HILIC column for better retention and peak shape. Also, check for any system leaks or blockages.

Q3: What is the benefit of using a stable isotope-labeled internal standard like Glycine, N-propionyl-(glycine-¹³C₂, 99%; ¹⁵N, 99%)?

A3: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis. Because it has the same chemical structure and properties as this compound, it co-elutes and experiences the same degree of matrix effects and ionization variability.[10] This allows for reliable correction of these effects, leading to more accurate and precise quantification.

Q4: When should I choose Solid-Phase Extraction (SPE) over Protein Precipitation (PPT)?

A4: While PPT is faster and less expensive, it is often insufficient for removing phospholipids, which are a major source of matrix effects in plasma samples.[4] SPE, particularly with cartridges designed for phospholipid removal, provides a much cleaner extract, leading to reduced ion suppression and improved assay robustness.[5][6] For sensitive assays or when high accuracy is required, SPE is the preferred method.

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantification after dilution. For trace-level analysis, more selective sample preparation techniques are usually necessary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Urine) ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe lc Chromatographic Separation (HILIC/RP) ppt->lc Supernatant lle->lc Organic Phase spe->lc Eluate ms Mass Spectrometry (MRM) lc->ms quant Quantification (using SIL-IS) ms->quant result Final Concentration quant->result

Caption: Experimental workflow for this compound LC-MS/MS analysis.

troubleshooting_logic start Matrix Effect Observed? sample_prep Optimize Sample Preparation (SPE for cleaner extract) start->sample_prep Yes no_effect Proceed with Validation start->no_effect No chromatography Optimize Chromatography (Consider HILIC) sample_prep->chromatography ms_params Optimize MS Parameters chromatography->ms_params sil_is Use Stable Isotope-Labeled IS ms_params->sil_is

References

Technical Support Center: Optimizing Propionylglycine Extraction from Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Propionylglycine extraction from whole blood. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from whole blood?

A1: The most common methods for extracting small molecules like this compound from whole blood involve protein precipitation, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Protein precipitation, often using cold organic solvents like methanol (B129727) or acetonitrile, is a crucial first step to remove the bulk of proteins which can interfere with analysis.[1][2]

Q2: Which anticoagulant should I use for blood collection?

A2: For metabolomics studies, EDTA is a commonly recommended anticoagulant. Heparin has been reported to interfere with some downstream analyses, particularly those involving mass spectrometry.

Q3: How should I store my whole blood samples before extraction?

A3: Whole blood samples should be processed as quickly as possible. If immediate extraction is not possible, they should be stored at 4°C for short-term storage (up to 24 hours). For long-term storage, it is advisable to separate plasma and store it at -80°C.[3] Repeated freeze-thaw cycles should be avoided as they can lead to cell lysis and degradation of analytes.

Q4: What is the importance of pH in the extraction of this compound?

A4: pH is a critical factor in the extraction of acidic compounds like this compound. Adjusting the pH of the sample can influence the charge state of the molecule, thereby affecting its solubility in different solvents and its retention on SPE cartridges. For acidic compounds, acidifying the sample can improve extraction efficiency with organic solvents.[4][5]

Q5: Can I use dried blood spots (DBS) for this compound analysis?

A5: Yes, methods have been developed for the quantitation of acylglycines, including this compound, from dried blood spots. This typically involves extraction from the DBS punch followed by a derivatization step (e.g., butylation) before analysis by UPLC-MS/MS.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Recovery of this compound Incomplete cell lysis: this compound may be retained within blood cells.Ensure thorough vortexing or sonication after adding the lysis/precipitation solvent. Consider adding a freeze-thaw step to promote cell rupture.[3]
Suboptimal extraction solvent: The chosen solvent may not be efficient for this compound.Test different organic solvents or mixtures (e.g., methanol, acetonitrile, or combinations thereof).[1] For LLE, consider solvents like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).
Incorrect pH: The pH of the sample may not be optimal for partitioning this compound into the organic phase.Adjust the pH of the sample. For an acidic compound like this compound, acidifying the sample (e.g., with formic or acetic acid) before extraction can improve recovery.
Analyte degradation: this compound may be unstable under the extraction or storage conditions.Process samples quickly and on ice. Ensure proper storage conditions (-80°C for long-term).
High Matrix Effects in MS Analysis Co-elution of interfering substances: Phospholipids and other endogenous compounds from the blood matrix can suppress or enhance the ion signal.Incorporate a solid-phase extraction (SPE) step for cleaner extracts.[7][8] Optimize the chromatographic separation to resolve this compound from interfering compounds.
Insufficient protein precipitation: Residual proteins can cause matrix effects and contaminate the analytical column.Ensure a sufficient volume of cold precipitation solvent is used (typically a 3:1 or 4:1 ratio of solvent to sample). Increase vortexing time and ensure centrifugation is adequate to pellet all precipitated protein.
Emulsion Formation during LLE High lipid content in the sample: Lipids can act as emulsifying agents.Centrifuge at a higher speed and/or for a longer duration. Add salt (salting out) to the aqueous layer to break the emulsion. Gently rock or invert the sample instead of vigorous shaking.[9]
Clogged SPE Cartridge Particulate matter in the sample: Incomplete removal of precipitated proteins or cell debris.Centrifuge the sample at a higher speed before loading it onto the SPE cartridge. Consider using a pre-filter.
Sample viscosity is too high. Dilute the sample with an appropriate buffer before loading.
Poor Reproducibility Inconsistent sample handling: Variations in timing, temperature, or volumes.Use standardized protocols with precise timing for each step. Ensure all samples are treated identically. The use of an internal standard is crucial to correct for variability.
Pipetting errors: Inaccurate dispensing of small volumes.Calibrate pipettes regularly. When adding internal standards or derivatization reagents, use appropriate pipette sizes for the volumes being dispensed.

Experimental Protocols

Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Sample Preparation:

    • Thaw frozen whole blood samples on ice.

    • In a microcentrifuge tube, add 100 µL of whole blood.

    • Add an appropriate internal standard.

  • Protein Precipitation:

    • Add 400 µL of ice-cold methanol (or acetonitrile).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation and cell lysis.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant with formic acid to a pH of approximately 3.

    • Add 500 µL of ethyl acetate (or another suitable immiscible organic solvent).

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Transfer the organic (upper) layer to a clean tube.

    • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

  • Drying and Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE and should be optimized based on the specific SPE sorbent used. A mixed-mode or ion-exchange sorbent may be suitable for this compound.

  • Sample Preparation and Protein Precipitation:

    • Follow steps 1 and 2 from the LLE protocol.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an aqueous buffer.

  • Sample Loading:

    • Dilute the supernatant from the protein precipitation step with an appropriate buffer to ensure proper binding to the SPE sorbent.

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent or an aqueous buffer to remove unretained impurities.

  • Elution:

    • Elute this compound from the cartridge using a suitable elution solvent (e.g., methanol with a small percentage of formic acid or ammonia, depending on the sorbent).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Quantitative Data Summary

The following tables provide representative data on the recovery and reproducibility of extraction methods for small molecules from blood matrices. Note that these values are illustrative and optimal conditions for this compound should be determined empirically.

Table 1: Comparison of Protein Precipitation Solvents for Metabolite Extraction from Plasma [1]

Extraction SolventRelative Standard Deviation (RSD)Metabolite Coverage
Methanol≤ 30%High
Methanol/Acetonitrile (1:1)≤ 30%High
Acetonitrile> 30%Moderate

Table 2: Recovery of Analytes Using Supported Liquid Extraction (SLE) from Whole Blood

Analyte ClassExtraction SolventAverage Recovery (%)Reference
Drugs of AbuseDCM/IPA (95/5, v/v) followed by MTBE>80% for most analytes[10]
PropofolMTBE95-104%[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_precipitation Protein Precipitation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps start Whole Blood Sample add_is Add Internal Standard start->add_is add_solvent Add Cold Organic Solvent (e.g., Methanol) add_is->add_solvent vortex Vortex & Incubate add_solvent->vortex centrifuge1 Centrifuge vortex->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant acidify Acidify supernatant->acidify condition Condition SPE Cartridge supernatant->condition add_lle_solvent Add Immiscible Solvent (e.g., Ethyl Acetate) acidify->add_lle_solvent vortex2 Vortex & Centrifuge add_lle_solvent->vortex2 collect_organic Collect Organic Layer vortex2->collect_organic dry Evaporate to Dryness collect_organic->dry load Load Sample condition->load wash Wash load->wash elute Elute wash->elute elute->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for this compound extraction from whole blood.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Recovery? cause1 Incomplete Lysis/ Precipitation start->cause1 Yes cause2 Suboptimal Solvent/pH start->cause2 Yes cause3 Analyte Degradation start->cause3 Yes solution1a Increase Vortexing/ Sonication cause1->solution1a solution1b Optimize Solvent Ratio cause1->solution1b solution2a Test Different Solvents cause2->solution2a solution2b Adjust Sample pH cause2->solution2b solution3a Process Samples on Ice cause3->solution3a solution3b Ensure Proper Storage cause3->solution3b end Recovery Improved? solution1a->end Re-evaluate solution1b->end Re-evaluate solution2a->end Re-evaluate solution2b->end Re-evaluate solution3a->end Re-evaluate solution3b->end Re-evaluate

References

minimizing ion suppression for Propionylglycine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of Propionylglycine.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound detection.

Problem: Low or No this compound Signal

Possible Cause 1: Inefficient Sample Cleanup

Co-eluting matrix components such as phospholipids (B1166683), salts, and proteins are a primary cause of ion suppression.[1][2]

Solutions:

  • Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. The choice of method depends on the sample matrix (e.g., plasma, urine).

    • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for complex matrices, often leaving behind significant levels of phospholipids and other small molecules.[2]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[2]

    • Solid-Phase Extraction (SPE): Provides the most effective cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away. Mixed-mode SPE can be particularly effective for polar analytes like this compound.[3]

Illustrative Comparison of Sample Preparation Techniques for this compound in Plasma:

Sample Preparation MethodRelative Ion Suppression (%)Analyte Recovery (%)Overall Performance
Protein Precipitation (PPT)40-60%85-95%Prone to significant ion suppression.
Liquid-Liquid Extraction (LLE)20-30%70-85%Improved cleanup over PPT.
Solid-Phase Extraction (SPE)<15%>90%Most effective at minimizing ion suppression.

Note: The data in this table is illustrative and based on typical performance for small polar molecules. Actual values may vary depending on the specific protocol and matrix.

Possible Cause 2: Suboptimal Chromatographic Separation

If this compound co-elutes with matrix components, ion suppression will occur.

Solutions:

  • Optimize Chromatographic Conditions: Adjust the mobile phase, gradient, and column chemistry to improve the separation of this compound from interfering compounds.

    • Reversed-Phase (RP) Chromatography: While widely used, it may provide limited retention for the highly polar this compound, causing it to elute early with other polar matrix components.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for polar analytes. HILIC uses a polar stationary phase and a high organic mobile phase, which promotes the retention of polar compounds like this compound, separating them from less polar matrix interferences.[4][5]

    • Mixed-Mode Chromatography (MMC): Utilizes a stationary phase with both reversed-phase and ion-exchange properties, offering unique selectivity for polar and charged analytes.[6][7][8]

Illustrative Comparison of Chromatographic Techniques for this compound:

Chromatographic TechniqueRetention of this compoundSeparation from PhospholipidsPotential for Reduced Ion Suppression
Reversed-Phase (C18)LowModerateModerate
HILICHighExcellentHigh
Mixed-Mode (RP/Anion-Exchange)HighExcellentHigh

Note: The data in this table is illustrative. Specific performance depends on the column and mobile phase conditions.

Problem: Inconsistent and Irreproducible Results

Possible Cause: Variable Matrix Effects

Sample-to-sample variations in the matrix composition can lead to inconsistent levels of ion suppression.

Solutions:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound will co-elute and experience the same degree of ion suppression as the analyte, ensuring accurate and precise quantification based on the analyte-to-IS ratio.[9]

  • Matrix-Matched Calibrants and Quality Controls (QCs): Preparing calibration standards and QCs in the same biological matrix as the samples can help to normalize for consistent matrix effects.

Troubleshooting Workflow:

A flowchart for troubleshooting low or inconsistent this compound signals.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting matrix components in the ion source of the mass spectrometer. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.

Q2: How can I determine if ion suppression is affecting my this compound assay?

A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing suppression.

Q3: What is the best sample preparation technique to minimize ion suppression for this compound?

A3: While the optimal method depends on the specific matrix and required sensitivity, Solid-Phase Extraction (SPE) is generally the most effective technique for removing a broad range of interfering compounds. For polar analytes like this compound, mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, can provide superior cleanup.

Q4: Which chromatographic method is recommended for this compound analysis?

A4: Due to its high polarity, this compound is often poorly retained on traditional reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended as it provides good retention and separation for polar compounds, effectively separating them from many matrix components that cause ion suppression.[4][5]

Q5: Is a stable isotope-labeled internal standard for this compound necessary?

A5: Yes, using a stable isotope-labeled internal standard (SIL-IS) for this compound is strongly recommended. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way.[9] This allows for the correction of signal variability due to matrix effects, leading to highly accurate and precise quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general procedure for extracting this compound from plasma using a mixed-mode solid-phase extraction cartridge.

Materials:

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Spike 100 µL of plasma with the stable isotope-labeled internal standard.

    • Add 400 µL of 1% formic acid in water and vortex to mix.

    • Centrifuge at 14,000 x g for 10 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% acetonitrile in water to remove less polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in 80:20 acetonitrile:water.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: HILIC-MS/MS Method for this compound Analysis

This protocol outlines a starting point for developing a HILIC-MS/MS method for the analysis of this compound.

LC Conditions:

  • Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water

  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Q1/Q3 (e.g., m/z 132.1 -> 76.1)

    • This compound-d3 (IS): Q1/Q3 (e.g., m/z 135.1 -> 79.1)

  • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Experimental Workflow Diagram:

ExperimentalWorkflow sample_collection Sample Collection (Plasma or Urine) is_spike Spike with SIL-Internal Standard sample_collection->is_spike sample_prep Sample Preparation (e.g., SPE) is_spike->sample_prep lc_separation LC Separation (HILIC) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis result Accurate this compound Concentration data_analysis->result

A typical experimental workflow for this compound analysis by LC-MS/MS.

References

Technical Support Center: Enhancing Propionylglycine Derivatization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the derivatization of propionylglycine for analytical studies.

Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

LC-MS Derivatization with 3-Nitrophenylhydrazine (B1228671) (3-NPH)

Issue 1: Low Derivatization Yield or Incomplete Reaction

  • Question: My LC-MS signal for derivatized this compound is weak, suggesting a low yield. How can I improve the efficiency of the 3-NPH derivatization?

  • Answer: Several factors can contribute to incomplete derivatization. Here's a systematic approach to troubleshoot this issue:

    • Reaction Conditions: Ensure optimal reaction conditions are met. For N-Acyl Glycines, including this compound, derivatization with 3-NPH has been shown to be most effective at room temperature (25°C) for 30 minutes.[1][2] Deviations from these conditions can lead to reduced yields.

    • Reagent Concentration and Quality: Verify the concentrations of your 3-NPH hydrochloride solution (typically 200 mM in 70% methanol) and EDC-HCl solution (typically 120 mM in 70% methanol (B129727) with 6% pyridine).[1][2] Ensure that the reagents are not degraded. Prepare fresh solutions if necessary.

    • Sample pH: The derivatization reaction is sensitive to pH. The presence of pyridine (B92270) in the EDC-HCl solution helps to maintain a suitable pH for the reaction.

    • Sample Matrix: Complex biological matrices like plasma and urine can interfere with the derivatization process. Ensure adequate sample cleanup prior to derivatization. For urine samples, a 20-fold dilution with 70% methanol is recommended before adding the derivatization reagents.[2]

Issue 2: Poor Reproducibility and Inconsistent Results

  • Question: I am observing significant variability in my results between different batches of samples. What could be causing this inconsistency?

  • Answer: Poor reproducibility is often linked to variations in the experimental protocol and sample handling.

    • Automated vs. Manual Procedures: Manual derivatization can introduce variability due to differences in timing and reagent addition between samples.[3] If possible, utilize an automated derivatization system for improved consistency.

    • Sample Storage: The stability of derivatized samples is critical. Storing derivatized this compound samples at -20°C or -80°C significantly improves stability compared to storage at 4°C.[2] Samples are generally stable for up to 48 hours at room temperature.[2]

    • Internal Standard Usage: Employ a stable isotope-labeled internal standard to account for variability in derivatization efficiency and instrument response.

Issue 3: Matrix Effects Leading to Ion Suppression or Enhancement

  • Question: I suspect that matrix components in my biological samples are affecting the ionization of my derivatized this compound in the mass spectrometer. How can I mitigate these matrix effects?

  • Answer: Matrix effects are a common challenge in LC-MS analysis of complex samples.[4][5][6][7] Here are some strategies to address this:

    • Sample Preparation: Implement robust sample preparation techniques such as protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. Adjusting the mobile phase composition, gradient profile, or using a different column chemistry can improve separation.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6] However, ensure that the analyte concentration remains above the limit of quantification.

    • Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely mimics your samples to compensate for matrix effects.

GC-MS Derivatization with Silylating Agents (MSTFA/BSTFA)

Issue 1: Incomplete Silylation or Low Derivative Yield

  • Question: My GC-MS analysis shows a peak for underivatized this compound, or the derivative peak is very small. What can I do to ensure complete silylation?

  • Answer: Incomplete silylation is a frequent problem when working with polar analytes like this compound.

    • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[8][9] Ensure that all glassware is thoroughly dried and that samples are completely free of water before adding the reagent. This can be achieved by evaporating the sample to dryness under a stream of nitrogen.

    • Reagent and Catalyst: For compounds with active hydrogens that are difficult to derivatize, using a catalyst like trimethylchlorosilane (TMCS) in combination with MSTFA or BSTFA is recommended.[10]

    • Reaction Temperature and Time: Heating the reaction mixture can increase the derivatization yield and shorten the reaction time.[10] For urinary organic acids, optimal conditions with BSTFA have been reported as 70°C for 40 minutes.[1][11] For a two-step derivatization with methoxyamine followed by MSTFA, incubation at 30°C for 90 minutes for the first step and 37°C for 30 minutes for the silylation step has been used.[3]

    • Solvent: If the dried sample residue does not dissolve in the silylating reagent, derivatization will be inefficient.[12] Using a solvent like pyridine can help to dissolve the sample before adding the silylating agent.[12]

Issue 2: Presence of Side Products or Artifacts

  • Question: I am observing unexpected peaks in my chromatogram that I suspect are byproducts of the derivatization reaction. How can I minimize their formation?

  • Answer: The formation of side products can complicate data analysis.

    • Reagent Purity: Use high-purity silylating reagents to avoid introducing contaminants.

    • Optimized Conditions: Over-derivatization or harsh reaction conditions can sometimes lead to the formation of byproducts. Stick to optimized temperature and time parameters.

    • Sample Cleanliness: Impurities in the sample can react with the silylating agent to form unexpected derivatives. Ensure your sample is as clean as possible before derivatization.

Issue 3: Degradation of TMS Derivatives

  • Question: My derivatized samples seem to be degrading over time, leading to inconsistent results. How can I improve the stability of the TMS derivatives?

  • Answer: Trimethylsilyl (TMS) derivatives of some compounds can be unstable.[8][9][13][14]

    • Storage Temperature: Store derivatized samples at low temperatures. Stability is significantly improved at 4°C (stable for up to 12 hours) and even more so at -20°C (stable for up to 72 hours).[14][15]

    • Time to Analysis: Analyze the derivatized samples as soon as possible after preparation to minimize degradation. Automated online derivatization systems can be beneficial as they inject the sample immediately after derivatization.[3][16]

    • Avoid Multiple Injections from the Same Vial: Repeated injections from the same vial can lead to variations due to sample degradation in the autosampler.[13] If possible, use fresh vials for each injection.

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is better for this compound analysis, LC-MS with 3-NPH or GC-MS with silylation?

A1: The choice of method depends on the specific requirements of your study, including the sample matrix, desired sensitivity, and available instrumentation.

  • LC-MS with 3-NPH: This method is well-suited for analyzing this compound in biological fluids like plasma and urine.[2][17] The derivatization is performed in an aqueous solution, which can simplify sample preparation.[2] It has been shown to significantly improve the sensitivity and chromatographic retention of short-chain acylglycines.[2]

  • GC-MS with Silylation: GC-MS offers excellent chromatographic resolution.[2] However, it requires the analyte to be volatile, necessitating derivatization for polar compounds like this compound. The silylation process is sensitive to moisture and may require more rigorous sample preparation.[8][9]

Q2: Can I use other silylating agents besides MSTFA and BSTFA?

A2: Yes, other silylating reagents are available. However, MSTFA and BSTFA are the most commonly used for metabolomics applications due to their high reactivity and the volatility of their byproducts.[8][16] The choice of reagent may depend on the specific characteristics of your analyte and sample matrix.

Q3: How do I confirm that my derivatization reaction has gone to completion?

A3: You can monitor the progress of the reaction by analyzing aliquots of the reaction mixture at different time points using your analytical method (GC-MS or LC-MS). Complete derivatization is indicated by the disappearance of the peak corresponding to the underivatized this compound and the maximization of the peak corresponding to the derivatized product.[10]

Q4: What are some common sources of contamination during the derivatization process?

A4: Contamination can arise from several sources, including impure solvents and reagents, leaching from plasticware, and environmental contaminants. It is crucial to use high-purity reagents and solvents, and to work in a clean environment. Glassware should be thoroughly cleaned and silanized to prevent adsorption of analytes.[10]

Quantitative Data Summary

Table 1: Optimized Conditions for 3-NPH Derivatization of N-Acyl Glycines

ParameterOptimal ConditionReference
Reaction TemperatureRoom Temperature (25°C)[1][2]
Reaction Time30 minutes[1][2]
3-NPH HCl Concentration200 mM in 70% Methanol[1][2]
EDC-HCl Concentration120 mM in 70% Methanol with 6% Pyridine[1][2]

Table 2: Recommended Conditions for Silylation of Urinary Organic Acids

ParameterRecommended ConditionReference
Derivatization ReagentBSTFA with 1% TMCS[18]
Reaction Temperature70°C[1][11]
Reaction Time40 minutes[1][11]
Alternative ReagentMSTFA[3]
Two-step (Methoxyamine)30°C for 90 min[3]
Two-step (Silylation)37°C for 30 min[3]

Experimental Protocols

Protocol 1: 3-NPH Derivatization of this compound in Urine for LC-MS Analysis

This protocol is adapted from a method for the analysis of N-Acyl Glycines.[2]

  • Sample Preparation: Dilute urine samples 20-fold with 70% methanol.

  • Internal Standard: Add an appropriate amount of a stable isotope-labeled internal standard to the diluted urine sample.

  • Reagent Preparation:

  • Derivatization Reaction:

    • To 40 µL of the diluted urine sample (with internal standard), add 40 µL of the 3NPH-HCl solution.

    • Add 40 µL of the EDC-HCl solution.

    • Mix thoroughly.

    • Incubate at room temperature (25°C) for 30 minutes.

  • Analysis: The sample is now ready for LC-MS analysis.

Protocol 2: Silylation of this compound in Urine for GC-MS Analysis

This is a general protocol for the derivatization of urinary organic acids.[18][19]

  • Sample Preparation:

    • To 200 µL of urine, add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.

  • Two-Step Derivatization:

    • Step 1 (Methoximation): Add 40 µL of a 75 g/L methoxyamine hydrochloride solution in pyridine. Incubate at 60°C for 30 minutes. This step is to protect carbonyl groups if present.

    • Step 2 (Silylation): Add 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Incubate the mixture at 70°C for 15-40 minutes.

  • Analysis: Cool the sample to room temperature before injecting into the GC-MS.

Visualizations

Derivatization_Workflow cluster_LCMS LC-MS Pathway cluster_GCMS GC-MS Pathway Sample_LCMS Biological Sample (e.g., Urine) Dilution Dilution with 70% Methanol Sample_LCMS->Dilution IS_Addition_LCMS Add Internal Standard Dilution->IS_Addition_LCMS Derivatization_3NPH Derivatization with 3-NPH/EDC IS_Addition_LCMS->Derivatization_3NPH Room Temp, 30 min LCMS_Analysis LC-MS Analysis Derivatization_3NPH->LCMS_Analysis Sample_GCMS Biological Sample (e.g., Urine) Extraction Liquid-Liquid Extraction Sample_GCMS->Extraction Drying Evaporation to Dryness Extraction->Drying Methoximation Methoximation (Optional) Drying->Methoximation Silylation Silylation (MSTFA/BSTFA + TMCS) Methoximation->Silylation Heat GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis Troubleshooting_Logic cluster_Troubleshooting Troubleshooting Derivatization Issues Start Problem Identified Low_Yield Low Derivatization Yield? Start->Low_Yield Poor_Reproducibility Poor Reproducibility? Start->Poor_Reproducibility Matrix_Effects Suspect Matrix Effects? Start->Matrix_Effects Check_Conditions Verify Reaction Temp & Time Low_Yield->Check_Conditions Yes Low_Yield->Poor_Reproducibility No Check_Reagents Check Reagent Concentration & Age Check_Conditions->Check_Reagents Sample_Prep Optimize Sample Cleanup/Dilution Check_Reagents->Sample_Prep Resolved Issue Resolved Sample_Prep->Resolved Automate Consider Automation Poor_Reproducibility->Automate Yes Poor_Reproducibility->Matrix_Effects No Storage Check Sample Storage Conditions & Time Automate->Storage Storage->Resolved Optimize_Chroma Optimize Chromatographic Separation Matrix_Effects->Optimize_Chroma Yes Matrix_Matched Use Matrix-Matched Calibrants Optimize_Chroma->Matrix_Matched Matrix_Matched->Resolved

References

Validation & Comparative

A Guide to the Clinical Validation of LC-MS/MS Assays for Propionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assays for the quantification of propionylglycine in clinical samples. This compound is a key biomarker for monitoring propionic acidemia, an inherited metabolic disorder. Accurate and reliable quantification of this metabolite is crucial for disease diagnosis, management, and the development of new therapeutic interventions.

This document outlines a typical LC-MS/MS method, compares it with alternative analytical techniques, and presents the expected performance data based on published methodologies for similar analytes.

Experimental Protocols

A typical clinical LC-MS/MS assay for this compound in urine involves the following steps:

1. Sample Preparation:

  • Dilution: Urine samples are often diluted ("dilute-and-shoot") to minimize matrix effects. A common approach is a 5-fold dilution with a reagent solution containing an internal standard.

  • Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard to correct for matrix effects and variations in instrument response.

  • Protein Precipitation: For plasma or serum samples, a protein precipitation step using a solvent like acetonitrile (B52724) is necessary to remove larger molecules that can interfere with the analysis.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is typically used for the separation of this compound from other urinary or plasma components.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency, is commonly employed.

  • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is standard for analytical LC-MS/MS applications.

3. Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used to generate ions of this compound.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion of this compound and its characteristic product ions.

Performance of a Validated LC-MS/MS Assay

The following table summarizes the typical validation parameters for an LC-MS/MS assay for a small molecule like this compound in a clinical laboratory setting. While a single comprehensive validation report specifically for this compound is not publicly available, the data presented here is a composite of expected performance based on validated assays for similar acylglycines and organic acids.

Validation ParameterTypical Acceptance CriteriaExpected Performance for this compound
Linearity (R²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10In the low ng/mL range
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (% bias) Within ±15% of the nominal concentrationWithin ±10%
Recovery Consistent and reproducible85-115%
Matrix Effect Monitored and minimized< 15%
Stability (Freeze-thaw, benchtop) < 15% deviation from initial concentrationStable under typical laboratory conditions

Comparison with Alternative Methods

While LC-MS/MS is considered the gold standard for the quantification of this compound due to its high sensitivity and specificity, other analytical techniques can also be employed.

FeatureLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation of volatile compounds by gas chromatography, detection by mass spectrometry.Separation based on charge and size in a capillary filled with an electrolyte.
Sample Preparation Simple "dilute-and-shoot" for urine; protein precipitation for plasma.More complex derivatization required to make this compound volatile.Generally simple, involving dilution of the sample.
Sensitivity High (ng/mL to pg/mL).Good, but can be lower than LC-MS/MS.Moderate, generally lower than MS-based methods.
Specificity Very high due to MRM detection.High, based on retention time and mass spectrum.Moderate, relies on migration time.
Throughput High, with run times typically a few minutes per sample.Lower, due to longer run times and more extensive sample preparation.High, with fast separation times.
Primary Use Quantitative analysis in clinical diagnostics and research.Historically a standard for organic acid analysis, still used in many labs.Screening and analysis of charged small molecules.

Visualizing the Workflow

The following diagram illustrates a typical workflow for a clinical LC-MS/MS assay for this compound.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Urine/Plasma Sample Dilution Dilution with Internal Standard Sample->Dilution Precipitation Protein Precipitation (for Plasma) Dilution->Precipitation Plasma Only Centrifugation Centrifugation Dilution->Centrifugation Urine Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection LC_Separation Chromatographic Separation Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow of a typical LC-MS/MS assay for this compound.

Conclusion

The validation of a clinical LC-MS/MS assay for this compound is essential to ensure the accuracy and reliability of results, which are critical for patient care and clinical research. This guide provides a framework for understanding the key validation parameters, experimental protocols, and a comparison with alternative analytical methods. The high sensitivity, specificity, and throughput of LC-MS/MS make it the preferred method for the routine clinical quantification of this compound.

Propionylglycine vs. Methylcitric Acid: A Comparative Guide to Biomarkers for Propionic Acidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propionic acidemia (PA) is an inborn error of metabolism characterized by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzymatic block leads to the accumulation of propionyl-CoA and its subsequent conversion into various metabolites, which serve as crucial biomarkers for diagnosis and monitoring of the disease. Among these, propionylglycine and methylcitric acid are two of the most significant. This guide provides a detailed comparison of their performance as biomarkers, supported by experimental data and methodologies.

At a Glance: this compound vs. Methylcitric Acid

FeatureThis compoundMethylcitric Acid
Metabolic Origin Conjugation of excess propionyl-CoA with glycine (B1666218) via glycine N-acyltransferase.[1]Condensation of excess propionyl-CoA with oxaloacetate, a reaction catalyzed by citrate (B86180) synthase.[2]
Typical Concentration in Healthy Individuals (Urine) ≤2.25 mg/g creatinine[1][3]0.4-3.4 mmol/mol creatinine[4]
Typical Concentration in Propionic Acidemia Patients (Urine) Significantly elevated.[5][6][7] One study noted a mean excretion of 2.98 µmol/kg/h during fasting in three PA patients.8.3-591 mmol/mol creatinine[4]
Typical Concentration in Healthy Individuals (Dried Blood Spot) Not typically measured.≤0.63 µmol/L
Typical Concentration in Propionic Acidemia Patients (Dried Blood Spot) Not typically measured.1.0-12.0 µmol/L
Diagnostic Utility A key diagnostic marker found in the urine of individuals with propionic acidemia.[4][6]A hallmark biochemical marker for inborn errors of propionate (B1217596) metabolism, including propionic acidemia.[4]

Metabolic Pathway of Biomarker Formation in Propionic Acidemia

In a healthy individual, propionyl-CoA, derived from the catabolism of certain amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids, is converted to D-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase (PCC). However, in propionic acidemia, a deficiency in PCC leads to the accumulation of propionyl-CoA in the mitochondria. This excess propionyl-CoA is then shunted into alternative metabolic pathways, leading to the formation of this compound and methylcitric acid.

This compound is formed through the conjugation of propionyl-CoA with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase.[1] Methylcitric acid is produced when propionyl-CoA condenses with oxaloacetate, an intermediate of the citric acid cycle. This condensation reaction is catalyzed by citrate synthase.[2] The elevation of these two metabolites in biological fluids is a direct consequence of the enzymatic block in the propionyl-CoA metabolic pathway.

Propionic Acidemia Metabolic Pathway cluster_0 Mitochondrion Amino Acids (Ile, Val, Thr, Met)\nOdd-chain Fatty Acids Amino Acids (Ile, Val, Thr, Met) Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Amino Acids (Ile, Val, Thr, Met)\nOdd-chain Fatty Acids->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA PCC (Deficient in PA) Methylcitric Acid Methylcitric Acid Propionyl-CoA->Methylcitric Acid Citrate Synthase This compound This compound Propionyl-CoA->this compound Glycine N-acyltransferase PCC_block X Propionyl-CoA Carboxylase (PCC) Propionyl-CoA Carboxylase (PCC) Succinyl-CoA Succinyl-CoA D-Methylmalonyl-CoA->Succinyl-CoA Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitric Acid Glycine Glycine Glycine->this compound Glycine N-acyltransferase Glycine N-acyltransferase

Metabolic fate of propionyl-CoA in propionic acidemia.

Experimental Protocols

The gold standard for the quantitative analysis of both this compound and methylcitric acid in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analysis of Urinary this compound by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of this compound in urine.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the samples to pellet any particulate matter.

    • Take a specific aliquot of the supernatant (e.g., 100 µL).

    • Add an internal standard (e.g., a stable isotope-labeled this compound) to each sample, calibrator, and quality control sample.

    • Perform a protein precipitation step by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column for separation. The mobile phase typically consists of a gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol (B129727) with formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.

Analysis of Urinary Methylcitric Acid by LC-MS/MS

Due to its hydrophilic nature, methylcitric acid often requires derivatization to improve its chromatographic retention and ionization efficiency.

  • Sample Preparation (with Derivatization):

    • Obtain a dried urine spot or a liquid urine aliquot.

    • Add an internal standard (e.g., stable isotope-labeled methylcitric acid).

    • For derivatization, a reagent such as 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) can be used to react with the carboxylic acid groups of methylcitric acid.

    • The derivatization reaction is typically carried out at an elevated temperature (e.g., 65°C) for a specific duration (e.g., 45 minutes).

    • After the reaction, the sample is ready for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatography: A C18 reversed-phase column is commonly used. The mobile phase gradient will be optimized to separate the derivatized methylcitric acid from other urine components.

    • Mass Spectrometry: The mass spectrometer is operated in positive ion mode with ESI. The MRM transitions for the derivatized methylcitric acid and its internal standard are monitored for quantification.

Experimental_Workflow cluster_PG This compound Analysis cluster_MCA Methylcitric Acid Analysis PG_Sample Urine Sample PG_IS Add Internal Standard PG_Sample->PG_IS PG_PP Protein Precipitation PG_IS->PG_PP PG_Dry Evaporation PG_PP->PG_Dry PG_Recon Reconstitution PG_Dry->PG_Recon PG_LCMS LC-MS/MS Analysis PG_Recon->PG_LCMS MCA_Sample Urine Sample (liquid or dried spot) MCA_IS Add Internal Standard MCA_Sample->MCA_IS MCA_Deriv Derivatization MCA_IS->MCA_Deriv MCA_LCMS LC-MS/MS Analysis MCA_Deriv->MCA_LCMS

General experimental workflows for biomarker analysis.

Concluding Remarks

Both this compound and methylcitric acid are reliable and essential biomarkers for the diagnosis and management of propionic acidemia. Methylcitric acid has been more extensively quantified in the literature, with established concentration ranges in both healthy and affected individuals. This compound is a well-established qualitative marker, with its presence in urine being highly indicative of the disorder. The choice of biomarker for a particular study or diagnostic purpose may depend on the analytical capabilities of the laboratory and the specific clinical question being addressed. For a comprehensive diagnostic evaluation of propionic acidemia, the analysis of both biomarkers, in conjunction with other metabolites such as 3-hydroxypropionic acid and propionylcarnitine, is recommended.[4][6]

References

A Guide to Inter-Laboratory Comparison of Propionylglycine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals on the inter-laboratory comparison of Propionylglycine measurement. It outlines the clinical relevance of this compound, details a common analytical methodology, and presents a hypothetical inter-laboratory comparison to illustrate the process of assessing measurement variability and performance across different laboratories.

Introduction to this compound

This compound is an N-acylglycine that is a key biomarker for the diagnosis and monitoring of Propionic Acidemia, an inherited metabolic disorder.[1][2] In individuals with Propionic Acidemia, a deficiency in the enzyme propionyl-CoA carboxylase leads to the accumulation of propionyl-CoA.[1][2] The body attempts to detoxify this excess by conjugating propionyl-CoA with glycine (B1666218) to form this compound, which is then excreted in the urine.[1][2] Therefore, elevated levels of this compound in urine are a strong indicator of the disease.[1][2]

Accurate and reliable measurement of this compound is crucial for the timely diagnosis of Propionic Acidemia in newborns, for monitoring the effectiveness of treatment, and for research into new therapeutic interventions. Given that different laboratories may use varying analytical methods and protocols, inter-laboratory comparisons, also known as proficiency testing, are essential to ensure the consistency and comparability of results.[3][4] This guide provides an overview of how such a comparison can be structured and evaluated.

Experimental Protocol: Quantification of this compound in Urine by UPLC-MS/MS

The following protocol describes a common method for the quantitative analysis of this compound in urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is highly sensitive and specific for the analysis of acylglycines.[5]

2.1. Sample Preparation

  • Urine Collection: Collect a random urine sample in a sterile container.

  • Internal Standard Spiking: To a 100 µL aliquot of urine, add an internal standard (e.g., deuterated this compound) to account for variability in extraction and instrument response.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to the urine sample to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

2.2. UPLC-MS/MS Analysis

  • Chromatographic System: A UPLC system equipped with a C18 column is used for the separation of this compound from other urine components.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically used.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode is used for detection.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound and the internal standard.

2.3. Quality Control

  • Calibration Curve: A calibration curve is prepared using known concentrations of this compound to enable quantification.

  • Quality Control Samples: Low, medium, and high concentration quality control samples are analyzed with each batch of study samples to ensure the accuracy and precision of the assay.

Inter-Laboratory Comparison for this compound

An inter-laboratory comparison or proficiency testing (PT) scheme is a valuable tool for assessing the performance of different laboratories in measuring a specific analyte.[3][4] A typical workflow for a this compound PT scheme is outlined below.

Inter_Laboratory_Comparison_Workflow cluster_organizer Proficiency Testing Organizer cluster_labs Participating Laboratories A Preparation of PT Samples (Urine with known this compound concentrations) B Distribution of Samples to Participating Laboratories A->B C Sample Analysis (Measurement of this compound) B->C E Data Collection and Statistical Analysis F Issuance of Performance Reports E->F F->C Feedback D Submission of Results to Organizer C->D D->E

Workflow of an inter-laboratory comparison for this compound measurement.

3.1. Hypothetical Inter-Laboratory Comparison Data

The following table presents hypothetical results from an inter-laboratory comparison for the measurement of this compound in two proficiency testing samples (PT Sample 1 and PT Sample 2).

LaboratoryPT Sample 1 (µmol/L)PT Sample 2 (µmol/L)
Lab A25.578.2
Lab B28.185.6
Lab C24.976.5
Lab D26.380.1
Lab E30.290.3
Lab F25.879.4
Consensus Mean 26.8 81.7
Standard Deviation 2.0 5.3

3.2. Data Analysis and Performance Evaluation

The performance of each laboratory is typically assessed by calculating a z-score, which indicates how far a laboratory's result is from the consensus mean in terms of standard deviations.

The formula for the z-score is: z = (x - X) / s

Where:

  • x is the result of the individual laboratory

  • X is the consensus mean of all participating laboratories

  • s is the standard deviation of the results from all participating laboratories

Generally, a z-score between -2 and +2 is considered satisfactory, a z-score between -3 and -2 or +2 and +3 is questionable, and a z-score less than -3 or greater than +3 is unsatisfactory.

Metabolic Pathway of this compound Formation

The formation of this compound is a detoxification pathway that becomes significant in Propionic Acidemia. The following diagram illustrates this metabolic process.

Propionylglycine_Pathway cluster_pathway This compound Formation in Propionic Acidemia Propionyl_CoA Propionyl-CoA (Accumulates) PCC Propionyl-CoA Carboxylase (Deficient) Propionyl_CoA->PCC Normal Pathway Enzyme Glycine N-Acyltransferase Propionyl_CoA->Enzyme Detoxification Pathway Methylmalonyl_CoA Methylmalonyl-CoA PCC->Methylmalonyl_CoA Glycine Glycine Glycine->Enzyme This compound This compound (Excreted in Urine) Enzyme->this compound

Metabolic pathway showing the formation of this compound.

References

Correlation Between Urinary Propionylglycine and Plasma Propionylcarnitine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between biomarkers is paramount for advancing diagnostics and therapeutic strategies for inborn errors of metabolism. This guide provides a comprehensive comparison of urinary propionylglycine and plasma propionylcarnitine (B99956), focusing on their biochemical relationship, analytical methodologies, and comparative data in relevant metabolic disorders.

Executive Summary

Urinary this compound and plasma propionylcarnitine are key biomarkers for monitoring disorders of propionate (B1217596) metabolism, most notably Propionic Acidemia (PA). Both metabolites originate from the accumulation of propionyl-CoA. While a direct quantitative correlation coefficient is not extensively documented in the literature, studies on patient cohorts with PA demonstrate a concurrent elevation of both biomarkers, suggesting a strong positive correlation. This guide will delve into the metabolic pathways that connect these two crucial analytes, present comparative data from a recent metabolomic study, and provide detailed experimental protocols for their quantification.

Biochemical Pathway: The Origin of this compound and Propionylcarnitine

In healthy individuals, propionyl-CoA, derived from the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, and methionine), is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase (PCC). However, in disorders like Propionic Acidemia, a deficiency in PCC leads to the accumulation of propionyl-CoA.[1] This excess propionyl-CoA is then shunted into alternative metabolic pathways, leading to the formation of this compound and propionylcarnitine.

The detoxification of excess propionyl-CoA occurs through two primary mechanisms:

  • Conjugation with glycine (B1666218): Propionyl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase to form This compound , which is then excreted in the urine.[2]

  • Conjugation with carnitine: Propionyl-CoA is converted to propionylcarnitine by carnitine acyltransferases.[3] Propionylcarnitine is a transportable form that can be measured in plasma and is also excreted in the urine.[4]

The following diagram illustrates this metabolic crossroads:

cluster_0 Mitochondrion cluster_1 Measurement Amino Acids Amino Acids Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA PCC PCC Propionyl-CoA->PCC Propionyl-CoA Carboxylase Propionylcarnitine Propionylcarnitine Propionyl-CoA->Propionylcarnitine Carnitine Acyltransferase Propionyl-CoA->Propionylcarnitine Overflow Pathway in PA This compound This compound Propionyl-CoA->this compound Glycine N-Acyltransferase Propionyl-CoA->this compound Overflow Pathway in PA Methylmalonyl-CoA Methylmalonyl-CoA PCC->Methylmalonyl-CoA PCC->Methylmalonyl-CoA Normal Pathway TCA Cycle TCA Cycle Methylmalonyl-CoA->TCA Cycle Plasma Plasma Propionylcarnitine->Plasma Urine Urine This compound->Urine Glycine Glycine Glycine->this compound Carnitine Carnitine Carnitine->Propionylcarnitine Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add internal standard (e.g., d3-propionylcarnitine) and organic solvent Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Inject into LC-MS/MS Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify based on precursor/product ion pairs Urine Sample Urine Sample Liquid-Liquid Extraction Liquid-Liquid Extraction Urine Sample->Liquid-Liquid Extraction Add internal standard and extract with ethyl acetate Derivatization Derivatization Liquid-Liquid Extraction->Derivatization Evaporate solvent and add derivatizing agent (e.g., BSTFA) GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Inject into GC-MS Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identify and quantify based on retention time and mass spectrum

References

Cross-Validation of Propionylglycine Quantification: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propionylglycine is a key biomarker in the diagnosis and monitoring of propionic acidemia, an inherited metabolic disorder. Accurate and reliable quantification of this compound in biological matrices is crucial for clinical research and drug development. This guide provides an objective comparison of the two primary analytical platforms used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While direct head-to-head quantitative cross-validation studies on this compound are not extensively published, this guide synthesizes available data to highlight the strengths and limitations of each platform, supported by detailed experimental methodologies.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of LC-MS/MS and NMR for the analysis of this compound, based on established principles and findings in metabolomics research.[1][2]

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomole to femtomole range)Moderate (micromole range)
Selectivity Very High (based on mass-to-charge ratio and fragmentation)High (based on unique nuclear magnetic properties)
Quantification Requires stable isotope-labeled internal standards for best accuracyInherently quantitative (signal intensity proportional to concentration)
Sample Throughput HighModerate
Sample Preparation More extensive (extraction, derivatization may be needed)Minimal (often requires only buffering)
Reproducibility Good to excellent with proper standardizationExcellent
Information Targeted quantification of specific analytesStructural information and quantification of multiple metabolites simultaneously

Experimental Protocols

Detailed methodologies for the analysis of this compound using LC-MS/MS and NMR are outlined below. These protocols are based on commonly employed techniques in metabolomics studies for organic acid analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a typical workflow for the quantitative analysis of this compound in urine.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

    • To 100 µL of the supernatant, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

    • Perform a protein precipitation step by adding 400 µL of cold acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines a general procedure for the analysis of this compound in urine.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge samples at 13,000 x g for 5 minutes to remove any sediment.

    • To 540 µL of the urine supernatant, add 60 µL of a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) containing a known concentration of an internal standard (e.g., TSP or DSS) and D₂O for field locking.

    • Vortex briefly to mix.

    • Transfer the mixture to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A 600 MHz or higher field NMR spectrometer.

    • Experiment: A standard 1D ¹H NMR experiment with water suppression (e.g., NOESY presaturation).

    • Acquisition Parameters:

      • Number of scans: 64-128

      • Relaxation delay: 2-5 seconds

      • Acquisition time: 2-4 seconds

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Identify the characteristic signals of this compound in the ¹H NMR spectrum.

    • Integrate the area of a well-resolved this compound peak and the internal standard peak.

    • Calculate the concentration of this compound relative to the known concentration of the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow for the cross-validation of this compound results and the metabolic pathway leading to its formation.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_lcms LC-MS/MS Analysis cluster_nmr NMR Analysis cluster_comparison Data Comparison & Validation Urine_Sample Urine Sample Sample_Split Sample Aliquoting Urine_Sample->Sample_Split LCMS_Prep Sample Preparation (Extraction, Derivatization) Sample_Split->LCMS_Prep NMR_Prep Sample Preparation (Buffering) Sample_Split->NMR_Prep LC_Separation LC Separation LCMS_Prep->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection LCMS_Data Quantitative Data (LC-MS/MS) MSMS_Detection->LCMS_Data Comparison Statistical Comparison LCMS_Data->Comparison NMR_Acquisition NMR Data Acquisition NMR_Prep->NMR_Acquisition NMR_Processing Data Processing NMR_Acquisition->NMR_Processing NMR_Data Quantitative Data (NMR) NMR_Processing->NMR_Data NMR_Data->Comparison

Caption: Experimental workflow for cross-validation of this compound results.

signaling_pathway cluster_precursors Precursors cluster_metabolism Metabolic Pathway cluster_conjugation Conjugation Pathway Isoleucine Isoleucine Propionyl_CoA Propionyl-CoA Isoleucine->Propionyl_CoA Valine Valine Valine->Propionyl_CoA Methionine Methionine Methionine->Propionyl_CoA Threonine Threonine Threonine->Propionyl_CoA Odd_Chain_FA Odd-chain Fatty Acids Odd_Chain_FA->Propionyl_CoA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC Deficient in Propionic Acidemia This compound This compound Propionyl_CoA->this compound Methylmalonyl_CoA D-Methylmalonyl-CoA PCC->Methylmalonyl_CoA Glycine Glycine Glycine->this compound

Caption: Formation of this compound from Propionyl-CoA.

References

Propionylglycine's Diagnostic Edge: A Comparative Analysis of Acylglycines in Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and clinicians navigating the complexities of inborn errors of metabolism (IEMs), the precise and sensitive detection of metabolic biomarkers is paramount. Among these, acylglycines, and particularly propionylglycine, have emerged as crucial diagnostic indicators. This guide provides a comparative analysis of the diagnostic sensitivity of this compound and other acylglycines, supported by experimental data and detailed methodologies, to aid in the selection and interpretation of these vital biomarkers.

Acylglycines are metabolic byproducts formed through the conjugation of acyl-CoA esters with glycine (B1666218), a process catalyzed by the enzyme glycine N-acyltransferase.[1][2] In several IEMs, defects in specific metabolic pathways lead to the accumulation of particular acyl-CoA species, which are subsequently conjugated to glycine and excreted in the urine.[3] The quantitative analysis of these urinary acylglycines offers a sensitive and specific window into underlying metabolic disturbances.[4][5]

This compound, for instance, is a hallmark biomarker for propionic acidemia, an organic aciduria resulting from a deficiency of the enzyme propionyl-CoA carboxylase.[6] Its elevation in urine is a direct consequence of the accumulation of propionyl-CoA.[6] However, the diagnostic landscape of IEMs is complex, with overlapping clinical presentations and biochemical profiles. Therefore, a comparative understanding of the diagnostic performance of a panel of acylglycines is essential for accurate differential diagnosis.

Comparative Diagnostic Sensitivity of Acylglycines

The following table summarizes the diagnostic utility of various acylglycines for specific inborn errors of metabolism. The data is compiled from multiple sources and represents typical findings in affected individuals. It is important to note that the degree of elevation can vary depending on the clinical status of the patient (e.g., during metabolic decompensation versus a stable period).

AcylglycineAssociated Inborn Error(s) of MetabolismTypical Findings in Affected IndividualsDiagnostic Significance
This compound Propionic Acidemia Markedly elevatedPrimary biomarker . Highly sensitive and specific.
Tiglylglycine2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, Beta-ketothiolase deficiencyElevatedImportant differential diagnostic marker.
IsovalerylglycineIsovaleric AcidemiaMarkedly elevatedPrimary biomarker . Highly sensitive and specific.
3-Methylcrotonylglycine3-Methylcrotonyl-CoA Carboxylase Deficiency, Multiple Carboxylase DeficiencyElevatedKey diagnostic marker.
IsobutyrylglycineIsobutyryl-CoA Dehydrogenase DeficiencyElevatedPrimary diagnostic marker.
n-ButyrylglycineShort-Chain Acyl-CoA Dehydrogenase (SCAD) DeficiencyModerately elevatedSupportive diagnostic marker.
HexanoylglycineMedium-Chain Acyl-CoA Dehydrogenase (MCAD) DeficiencyElevatedImportant diagnostic marker, often in conjunction with other acylcarnitines.
SuberylglycineMedium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency, Glutaric Acidemia Type IIElevatedSupportive diagnostic marker.
Phenylthis compound-May be elevated in certain metabolic contextsNon-specific.
2-MethylbutyrylglycineShort/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD)ElevatedPrimary diagnostic marker.

This table provides a general overview. The specific quantitative values and the complete metabolic profile should always be considered for a definitive diagnosis.

Experimental Protocols: Quantification of Urinary Acylglycines

The gold standard for the quantitative analysis of acylglycines in urine is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[7][8] This method offers high sensitivity, specificity, and the ability to resolve isobaric compounds.

Sample Preparation
  • Urine Collection: A random urine sample is collected.[9]

  • Internal Standard Addition: A solution containing stable isotope-labeled internal standards for each analyte of interest is added to a specific volume of urine. This is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.

  • Extraction: Acylglycines are extracted from the urine matrix. A common method is solid-phase extraction (SPE) using an anion exchange cartridge.

  • Derivatization (Optional but common): The extracted acylglycines are often derivatized to improve their chromatographic and mass spectrometric properties. A widely used method is butylation using butanolic-HCl.

  • Reconstitution: The dried, derivatized sample is reconstituted in a solvent compatible with the UPLC mobile phase.

UPLC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into the UPLC system. A reversed-phase C18 column is typically used to separate the different acylglycines based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization, is employed. The high resolution of UPLC allows for the separation of isomers.[10]

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into the tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects a specific precursor ion (the molecular ion of the acylglycine), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion characteristic of that acylglycine. This highly specific detection method minimizes interference from other compounds in the sample.

  • Quantification: The concentration of each acylglycine is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway leading to the formation of this compound in propionic acidemia and the general workflow for acylglycine analysis.

cluster_0 Mitochondrion cluster_1 Propionic Acidemia Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Methionine Methionine Methionine->PropionylCoA Threonine Threonine Threonine->PropionylCoA OddChainFA Odd-chain Fatty Acids OddChainFA->PropionylCoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC Normal Pathway Glycine_N_acyltransferase Glycine N-acyltransferase PropionylCoA->Glycine_N_acyltransferase Detoxification Pathway MMCoA Methylmalonyl-CoA PCC->MMCoA PCC_Deficiency Deficient This compound This compound (excreted in urine) Glycine_N_acyltransferase->this compound Glycine Glycine Glycine->Glycine_N_acyltransferase

Caption: Metabolic pathway of propionyl-CoA and formation of this compound in propionic acidemia.

UrineSample Urine Sample Collection InternalStandard Addition of Internal Standards UrineSample->InternalStandard SPE Solid-Phase Extraction InternalStandard->SPE Derivatization Derivatization (e.g., Butylation) SPE->Derivatization UPLC UPLC Separation Derivatization->UPLC MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS DataAnalysis Data Analysis & Quantification MSMS->DataAnalysis

Caption: Experimental workflow for the quantification of urinary acylglycines by UPLC-MS/MS.

References

Long-Term Stability of Propionylglycine and Related Metabolites in Biobanked Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability of metabolites in biobanked samples is critical for the validity and reproducibility of retrospective studies. This guide provides a comparative overview of the stability of Propionylglycine and related acylcarnitines, supported by experimental data and detailed protocols.

The integrity of biobanked samples is paramount for research. However, the stability of small molecules like this compound, an important biomarker in several inborn errors of metabolism, can be affected by long-term storage. While direct long-term stability data for this compound is limited in publicly available literature, extensive research on the stability of structurally related compounds, particularly acylcarnitines such as Propionylcarnitine, offers valuable insights. This guide leverages this data to provide a comprehensive comparison of metabolite stability under various biobanking conditions.

Comparative Stability of Acylcarnitines in Dried Blood Spots

Dried blood spots (DBS) are a common format for sample collection and storage in biobanks, especially for newborn screening. However, the long-term stability of metabolites in DBS can be a concern.

A study on the long-term stability of amino acids and acylcarnitines in DBS stored for up to 15 years revealed significant degradation of several compounds. Notably, Propionylcarnitine (C3) showed a substantial decrease in concentration over time.

Table 1: Annual Decrease in Concentration of Selected Metabolites in Dried Blood Spots

MetaboliteAnnual Decrease (First 5 Years)Annual Decrease (After 5 Years)
Propionylcarnitine (C3) 27.4% [1][2]7.8% [2]
Acetylcarnitine (C2)18.5%[1][2]7.5%[2]
Free Carnitine (C0)-7.6% (Increase)[1][2]1.4%[1][2]
Glycine14.7%[1][2]More gradual decline[1][2]

Data sourced from studies on dried blood spots stored for extended periods.[1][2]

The data clearly indicates that short-chain acylcarnitines like Propionylcarnitine are particularly susceptible to degradation in the initial years of storage at room temperature.[3] This degradation is primarily due to hydrolysis, which breaks down acylcarnitines into free carnitine and the corresponding fatty acid.[3]

Impact of Storage Temperature on Acylcarnitine Stability

Storage temperature is a critical factor influencing the stability of metabolites. Studies have consistently shown that storage at low temperatures significantly improves the stability of acylcarnitines.

Table 2: Stability of Acylcarnitines at Different Storage Temperatures

Storage TemperatureObservation
-18°C Acylcarnitines are stable for at least 330 days.[3]
Room Temperature Significant hydrolysis of acylcarnitines to free carnitine occurs, especially after 14 days.[3] Short-chain acylcarnitines hydrolyze more rapidly than long-chain ones.[3]
+4°C for 1 year, then Room Temperature Significant decrease in concentrations of C2, C3, C4, C5, C6, C8, and other acylcarnitines.[4]
+5°C Most acylcarnitines gradually decayed over a 2-year period.[5]

These findings underscore the importance of maintaining consistent and appropriately low-temperature storage for biobanked samples intended for metabolomic analysis.

Experimental Protocols

Accurate assessment of metabolite stability requires robust and well-documented experimental protocols. Below are generalized methodologies based on published studies.

Sample Preparation and Storage
  • Sample Collection: Whole blood is collected and spotted onto filter paper cards (for DBS) or processed to obtain plasma or serum.

  • Spiking (for controlled studies): For determining stability, whole blood can be spiked with known concentrations of acylcarnitines.[3]

  • Storage: Samples are stored under controlled conditions, such as -18°C, +4°C, or room temperature, for defined periods.[3][4]

Analytical Methodology: Tandem Mass Spectrometry (MS/MS)

The quantification of acylcarnitines is typically performed using flow-injection tandem mass spectrometry (ESI-MS/MS).[3][4]

  • Extraction: A small punch from a DBS is extracted with a solution typically containing methanol (B129727) and internal standards.[3]

  • Derivatization: The extracted analytes are often converted to their butyl esters to enhance their detection by mass spectrometry.[3]

  • Analysis: The derivatized sample is injected into the mass spectrometer, and the concentrations of different acylcarnitines are determined based on their mass-to-charge ratio and fragmentation patterns.

The following diagram illustrates a typical workflow for a long-term stability study of acylcarnitines in biobanked dried blood spots.

Stability_Study_Workflow cluster_collection Sample Collection & Preparation cluster_storage Long-Term Storage cluster_analysis Sample Analysis A Whole Blood Collection B Spotting on Filter Paper (DBS) A->B C Storage at Defined Conditions (-20°C, 4°C, Room Temp) B->C D Time Points (e.g., 0, 1, 5, 10 years) C->D E DBS Punching D->E F Extraction with Internal Standards E->F G Derivatization F->G H Tandem Mass Spectrometry (MS/MS) G->H I Data Analysis & Quantification H->I

Long-term stability study workflow.

Conclusions and Recommendations

The available evidence strongly suggests that this compound and related acylcarnitines are susceptible to degradation in biobanked samples, particularly in dried blood spots stored at non-frozen temperatures. For researchers planning retrospective studies using archived samples, it is crucial to consider the potential for metabolite degradation.

Key Recommendations:

  • Prioritize Frozen Storage: Whenever possible, biobanked samples intended for metabolomic analysis should be stored at -80°C to minimize degradation.

  • Account for Degradation: For studies using samples stored at higher temperatures or for extended periods, it may be necessary to apply correction factors for metabolite decay, although this can be complex.[3]

  • Use Fresh Controls: When validating assays or establishing reference ranges, it is advisable to use fresh samples rather than relying solely on stored control DBS.[4]

  • Detailed Record-Keeping: Meticulous documentation of storage conditions and duration for each sample is essential for interpreting results accurately.

By adhering to these best practices, the scientific community can enhance the reliability of research conducted using invaluable biobanked samples.

References

Evaluating the Clinical Utility of Propionylglycine in Monitoring Treatment Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylglycine is an N-acylglycine formed from the conjugation of propionic acid and glycine. Its presence in biological fluids is a key diagnostic marker for certain inborn errors of metabolism, most notably Propionic Acidemia (PA) and, to some extent, Methylmalonic Acidemia (MMA). These rare genetic disorders result from the deficient activity of propionyl-CoA carboxylase (PCC) or methylmalonyl-CoA mutase, respectively, leading to the accumulation of propionyl-CoA and its metabolites. While essential for diagnosis, the utility of this compound in monitoring the efficacy of therapeutic interventions is a subject of ongoing evaluation. This guide provides a comparative analysis of this compound against other potential biomarkers, supported by experimental data and detailed methodologies, to aid researchers and clinicians in making informed decisions for clinical trial design and patient management.

Comparative Analysis of Biomarkers

The ideal biomarker for monitoring treatment efficacy should be sensitive to changes in disease state, demonstrate a strong correlation with clinical outcomes, and be reliably and reproducibly measurable. While this compound is a direct product of the metabolic block in PA and MMA, its high variability limits its utility for consistent treatment monitoring. The following table summarizes the performance of this compound in comparison to other key biomarkers.

BiomarkerMatrixRationale for UseAdvantagesDisadvantagesClinical Utility for Monitoring
This compound UrineDirect product of propionyl-CoA detoxification.Non-invasive sample collection.High variability in levels, not consistently correlated with treatment outcomes.Limited
Methylcitric Acid (MCA) Plasma, UrineFormed from the condensation of propionyl-CoA and oxaloacetate.Generally correlates with disease severity.Can be influenced by metabolic status.Moderate
Propionylcarnitine (C3) Plasma, Dried Blood SpotAcylcarnitine ester of propionic acid, reflecting intramitochondrial propionyl-CoA levels.Routinely measured in newborn screening; reflects acute changes.Can be influenced by carnitine supplementation and renal function.Moderate
¹³C-Propionate Oxidation Breath Test BreathMeasures the whole-body capacity to oxidize propionate, reflecting residual enzyme function.Functional assessment of the metabolic pathway; correlates well with clinical parameters and severity.Requires specialized equipment and administration of a stable isotope.High
Fibroblast Growth Factor 21 (FGF21) PlasmaA marker of mitochondrial dysfunction, a secondary consequence of PA and MMA.Correlates with disease severity and responds to liver transplantation.Not specific to PA or MMA.High
Growth Differentiation Factor 15 (GDF15) PlasmaA biomarker of cellular stress and mitochondrial disease.Correlates with disease severity.Not specific to PA or MMA.High

Experimental Protocols

Accurate and reproducible measurement of biomarkers is crucial for their clinical application. Below are summaries of the methodologies used for the quantification of this compound and its alternatives.

Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Methylcitric Acid

This is the standard method for the quantitative analysis of non-volatile organic acids in urine.

  • Sample Preparation: A known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte or a non-endogenous organic acid) is added to a urine sample. The organic acids are then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate) after acidification.

  • Derivatization: The extracted organic acids are chemically modified (derivatized) to increase their volatility for gas chromatography. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.

  • Quantification: The concentration of each organic acid is determined by comparing the peak area of the analyte to that of the internal standard.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS) for Propionylcarnitine (C3)

This method is widely used for newborn screening and for monitoring patients with organic acidemias.

  • Sample: Dried blood spots or plasma.

  • Extraction: Acylcarnitines are extracted from the sample using a solvent, typically methanol, containing internal standards (stable isotope-labeled acylcarnitines).

  • Derivatization (optional): In some methods, the acylcarnitines are derivatized (e.g., by esterification) to improve their ionization efficiency.

  • Flow Injection Analysis-MS/MS: The sample extract is introduced into the mass spectrometer via flow injection, without chromatographic separation. The tandem mass spectrometer is set up to perform a precursor ion scan or neutral loss scan specific for the fragmentation pattern of acylcarnitines. This allows for the rapid and specific detection of a wide range of acylcarnitines in a single analysis.

  • Quantification: The concentration of Propionylcarnitine (C3) is calculated based on the ratio of its signal intensity to that of its corresponding labeled internal standard.

¹³C-Propionate Oxidation Breath Test

This is a functional test that assesses the in vivo capacity to metabolize propionate.

  • Protocol: The patient fasts overnight. A baseline breath sample is collected to determine the natural abundance of ¹³CO₂. The patient then ingests a standardized dose of ¹³C-labeled propionate.

  • Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.

  • Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using an isotope ratio mass spectrometer.

  • Data Interpretation: The rate of ¹³CO₂ excretion is calculated and expressed as a percentage of the administered ¹³C-propionate dose oxidized per hour. A lower rate of ¹³CO₂ excretion indicates a reduced capacity to metabolize propionate.

Immunoassays (ELISA) for FGF21 and GDF15

Commercially available enzyme-linked immunosorbent assay (ELISA) kits are commonly used for the quantification of these protein biomarkers in plasma or serum.

  • Principle: The assay uses a pair of antibodies specific to the target protein (FGF21 or GDF15). One antibody is coated onto the wells of a microplate to capture the protein from the sample. The other antibody is conjugated to an enzyme (e.g., horseradish peroxidase).

  • Procedure: The patient's plasma or serum sample is added to the antibody-coated wells. After an incubation period, any unbound substances are washed away. The enzyme-linked antibody is then added, which binds to the captured protein. After another washing step, a substrate for the enzyme is added, resulting in a color change.

  • Detection: The intensity of the color is proportional to the concentration of the protein in the sample and is measured using a microplate reader. The concentration is determined by comparison to a standard curve generated with known concentrations of the protein.

Signaling and Metabolic Pathways

The accumulation of this compound is a direct consequence of the metabolic block in the catabolic pathway of several amino acids and odd-chain fatty acids. Understanding this pathway is crucial for interpreting biomarker data.

Propionyl-CoA Metabolism Propionyl-CoA Metabolism and Biomarker Formation cluster_precursors Precursors cluster_main_pathway Main Catabolic Pathway cluster_alternative_pathways Alternative Metabolic Pathways (Elevated in PA/MMA) Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA OddChainFA Odd-Chain Fatty Acids OddChainFA->PropionylCoA PCC Propionyl-CoA Carboxylase (PCC) Deficient in Propionic Acidemia PropionylCoA->PCC Biotin This compound This compound PropionylCoA->this compound + Glycine MethylcitricAcid Methylcitric Acid (MCA) PropionylCoA->MethylcitricAcid + Oxaloacetate Propionylcarnitine Propionylcarnitine (C3) PropionylCoA->Propionylcarnitine + Carnitine MethylmalonylCoA D-Methylmalonyl-CoA PCC->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA KrebsCycle Krebs Cycle SuccinylCoA->KrebsCycle Glycine Glycine Carnitine Carnitine Oxaloacetate Oxaloacetate

Caption: Metabolic fate of Propionyl-CoA and formation of key biomarkers in Propionic Acidemia.

The following workflow outlines the general process for evaluating biomarker utility in a clinical trial setting.

Biomarker Evaluation Workflow Workflow for Biomarker Evaluation in Clinical Trials PatientCohort Patient Cohort with Propionic or Methylmalonic Acidemia Baseline Baseline Sample Collection (Urine, Plasma, Breath) PatientCohort->Baseline Treatment Therapeutic Intervention Baseline->Treatment FollowUp Follow-up Sample Collection (Multiple Time Points) Treatment->FollowUp BiomarkerAnalysis Biomarker Quantification (GC-MS, MS/MS, ELISA, etc.) FollowUp->BiomarkerAnalysis ClinicalAssessment Clinical Outcome Assessment (e.g., frequency of metabolic decompensation, neurocognitive function, growth) FollowUp->ClinicalAssessment DataAnalysis Statistical Analysis (Correlation of biomarker levels with clinical outcomes) BiomarkerAnalysis->DataAnalysis ClinicalAssessment->DataAnalysis Evaluation Evaluation of Biomarker Utility (Sensitivity, Specificity, Predictive Value) DataAnalysis->Evaluation

Caption: A generalized workflow for the clinical evaluation of biomarkers for treatment monitoring.

Conclusion

While this compound remains a valuable diagnostic marker for Propionic Acidemia, its high variability limits its utility for reliably monitoring treatment efficacy. For researchers and drug development professionals designing clinical trials for PA and MMA, a multi-biomarker approach is recommended. More robust and clinically relevant information is likely to be obtained from a combination of biomarkers that reflect different aspects of the pathophysiology, including the primary metabolic defect (e.g., ¹³C-Propionate Oxidation Breath Test, MCA, C3) and downstream systemic effects like mitochondrial dysfunction (e.g., FGF21, GDF15). The selection of appropriate biomarkers will be critical for accurately assessing the efficacy of novel therapeutic interventions and for the personalized management of patients with these rare metabolic disorders.

A Head-to-Head Comparison of Propionylglycine and 3-Hydroxypropionic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two key biomarkers associated with propionic acidemia, this guide provides a comparative overview of Propionylglycine and 3-Hydroxypropionic acid. It delves into their biochemical properties, metabolic pathways, and analytical methodologies, supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Introduction

This compound and 3-hydroxypropionic acid are two critical metabolites that accumulate in propionic acidemia, a rare autosomal recessive metabolic disorder caused by the deficiency of the enzyme propionyl-CoA carboxylase (PCC).[1][2] This deficiency leads to the buildup of propionyl-CoA and its derivatives, resulting in a range of severe clinical symptoms.[1][3] Understanding the distinct and overlapping characteristics of this compound and 3-hydroxypropionic acid is crucial for the diagnosis, monitoring, and development of therapeutic strategies for propionic acidemia and related metabolic disorders. This guide provides a comprehensive head-to-head comparison of these two molecules, focusing on their biochemical properties, metabolic origins, and the analytical methods used for their quantification.

Biochemical and Physicochemical Properties

This compound and 3-hydroxypropionic acid, while both derived from propionyl-CoA metabolism, possess distinct chemical structures that influence their physicochemical properties and biological roles.

PropertyThis compound3-Hydroxypropionic Acid
Molecular Formula C₅H₉NO₃C₃H₆O₃
Molecular Weight 131.13 g/mol 90.08 g/mol
Chemical Structure N-acylglycine formed by the condensation of propionic acid and glycine.[4]A β-hydroxy carboxylic acid.
Synonyms N-Propionylglycine3-HP, β-Hydroxypropionic acid, Hydracrylic acid
Solubility High water solubilityHighly soluble in water
Biological Role A detoxification product of excess propionyl-CoA.[4]An intermediate in various metabolic pathways and a metabotoxin at high concentrations.

Metabolic Pathways and Clinical Significance

The formation of this compound and 3-hydroxypropionic acid is intricately linked to the metabolic bottleneck created by PCC deficiency in propionic acidemia.

This compound is synthesized in the mitochondria through the action of Glycine N-acyltransferase (GLYAT), an enzyme that conjugates propionyl-CoA with glycine.[4] This process serves as a detoxification mechanism to sequester excess propionyl-CoA, facilitating its excretion in the urine.[4] Consequently, elevated levels of this compound are a hallmark of propionic acidemia.[4][5]

3-Hydroxypropionic acid is also formed from the accumulation of propionyl-CoA, although the exact enzymatic steps are less clearly defined in the context of propionic acidemia. It is considered a side-product of dysregulated propionate (B1217596) metabolism.[3][6] In addition to its role as a biomarker for this disorder, 3-hydroxypropionic acid is also a versatile platform chemical with significant industrial applications, and various microbial biosynthetic pathways have been engineered for its production from renewable resources.

Both metabolites are key diagnostic markers for propionic acidemia, with their levels in urine and blood being significantly elevated in affected individuals.[5][7]

Signaling Pathways and Metabolic Interconnections

The following diagram illustrates the central role of propionyl-CoA in normal metabolism and its diversion to form this compound and 3-hydroxypropionic acid in propionic acidemia.

Metabolic_Pathway cluster_normal_pathway Normal Metabolism cluster_pa_pathway Propionic Acidemia Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Propionyl-CoA Carboxylase (PCC) Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->Propionyl-CoA Carboxylase (PCC) Glycine N-acyltransferase Glycine N-acyltransferase Propionyl-CoA->Glycine N-acyltransferase Accumulation in PA Alternate Pathways Alternate Pathways Propionyl-CoA->Alternate Pathways Accumulation in PA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC)->Methylmalonyl-CoA Biotin Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle This compound This compound 3-Hydroxypropionic Acid 3-Hydroxypropionic Acid Glycine N-acyltransferase->this compound Alternate Pathways->3-Hydroxypropionic Acid Glycine Glycine Glycine->Glycine N-acyltransferase

Metabolic fate of propionyl-CoA in health and propionic acidemia.

Quantitative Data Comparison

The concentrations of this compound and 3-hydroxypropionic acid are significantly altered in propionic acidemia, making them valuable biomarkers for diagnosis and disease monitoring.

AnalyteMatrixNormal RangePathological Range (Propionic Acidemia)Reference
This compound Urine≤2.25 mg/g CreatinineSignificantly elevated[8]
Blood/PlasmaNot typically measured; expected to be very low or undetectableElevated[5]
3-Hydroxypropionic Acid Urine5 - 22 mmol/mol creatinineMarkedly elevated[9]
Blood/PlasmaLow levelsElevated[7]

Experimental Protocols

Accurate quantification of this compound and 3-hydroxypropionic acid is essential for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

This protocol outlines a general procedure for the analysis of organic acids, including 3-hydroxypropionic acid and this compound, in urine.

1. Sample Preparation and Extraction:

  • To 200 µL of urine, add an internal standard.

  • Acidify the sample to a pH < 2 with HCl.[10]

  • Saturate the sample with sodium chloride.[10]

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[10]

  • Evaporate the organic extract to dryness under a stream of nitrogen.[10]

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine (B92270) or another silylating agent.[10]

  • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period to form trimethylsilyl (B98337) (TMS) derivatives.[11]

3. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatograph Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a low temperature (e.g., 70°C), ramping up to a high temperature (e.g., 300°C).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan mode (e.g., m/z 50-650) for qualitative analysis and identification based on mass spectra libraries. Selected Ion Monitoring (SIM) can be used for quantitative analysis of specific target compounds.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Urine Sample Urine Sample Addition of Internal Standard Addition of Internal Standard Urine Sample->Addition of Internal Standard Acidification (pH < 2) Acidification (pH < 2) Addition of Internal Standard->Acidification (pH < 2) Salt Saturation Salt Saturation Acidification (pH < 2)->Salt Saturation Liquid-Liquid Extraction Liquid-Liquid Extraction Salt Saturation->Liquid-Liquid Extraction Evaporation to Dryness Evaporation to Dryness Liquid-Liquid Extraction->Evaporation to Dryness Derivatization (e.g., TMS) Derivatization (e.g., TMS) Evaporation to Dryness->Derivatization (e.g., TMS) GC-MS Injection GC-MS Injection Derivatization (e.g., TMS)->GC-MS Injection Data Acquisition and Analysis Data Acquisition and Analysis GC-MS Injection->Data Acquisition and Analysis

Workflow for urinary organic acid analysis by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylglycines

This protocol provides a general method for the quantification of acylglycines, including this compound, in urine.

1. Sample Preparation:

  • Dilute the urine sample with a solution containing stable isotope-labeled internal standards. For acylglycines, a simple dilution is often sufficient.[12]

2. LC-MS/MS Analysis:

  • Inject the diluted sample into the LC-MS/MS system.

  • Liquid Chromatograph Conditions:

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with formic acid).

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow Urine Sample Urine Sample Dilution with Internal Standards Dilution with Internal Standards Urine Sample->Dilution with Internal Standards LC-MS/MS Injection LC-MS/MS Injection Dilution with Internal Standards->LC-MS/MS Injection Chromatographic Separation Chromatographic Separation LC-MS/MS Injection->Chromatographic Separation Mass Spectrometric Detection (MRM) Mass Spectrometric Detection (MRM) Chromatographic Separation->Mass Spectrometric Detection (MRM) Data Quantification Data Quantification Mass Spectrometric Detection (MRM)->Data Quantification

Workflow for urinary acylglycine analysis by LC-MS/MS.

Conclusion

This compound and 3-hydroxypropionic acid are indispensable biomarkers for the diagnosis and management of propionic acidemia. While both originate from the accumulation of propionyl-CoA, they represent different metabolic fates of this key intermediate. This compound formation is a direct detoxification pathway, whereas 3-hydroxypropionic acid arises from alternative metabolic routes. Their distinct chemical properties necessitate specific and sensitive analytical methods, primarily GC-MS and LC-MS/MS, for accurate quantification in biological matrices. A thorough understanding of the comparative biochemistry and analytical considerations of these two molecules is paramount for advancing research and developing effective therapeutic interventions for propionic acidemia and related metabolic disorders.

References

Safety Operating Guide

Personal protective equipment for handling Propionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Propionylglycine, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory to ensure personnel safety.

HazardGHS ClassificationPrecautionary Statement
Oral Toxicity Acute toxicity (Category 4)H302: Harmful if swallowed
Dermal Toxicity Acute toxicity (Category 4)H312: Harmful in contact with skin[1]
Inhalation Toxicity Acute toxicity (Category 4)H332: Harmful if inhaled[1]

Table 1: Summary of this compound Hazards.

To mitigate these risks, the following personal protective equipment is required:

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn[1].

  • Hand Protection: Wear compatible chemical-resistant gloves to prevent skin exposure[1].

  • Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA[1].

  • Body Protection: Wear compatible chemical-resistant clothing to prevent skin exposure[1].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area gather_ppe 2. Assemble Required PPE prep_area->gather_ppe Ensure proper ventilation don_ppe 3. Don PPE Correctly gather_ppe->don_ppe weigh 4. Weigh this compound don_ppe->weigh Proceed to handling dissolve 5. Prepare Solution weigh->dissolve decontaminate 6. Decontaminate Work Area dissolve->decontaminate After experiment completion dispose 7. Dispose of Waste decontaminate->dispose doff_ppe 8. Doff PPE dispose->doff_ppe

Figure 1: Workflow for the safe handling of this compound.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood to ensure adequate ventilation.

  • Assemble all necessary PPE as outlined in the table above.

  • Don the PPE correctly before entering the designated handling area.

2. Handling:

  • Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation.

  • Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

  • Waste Disposal: Segregate all waste materials (e.g., contaminated gloves, wipes, and excess chemical) for proper disposal.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed waste container and disposed of as chemical waste.

  • Regulations: Always follow local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure, immediate action is necessary.

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell[1].

  • If on Skin: Wash with plenty of soap and water[1].

  • If Inhaled: Remove the casualty to fresh air and keep them at rest in a position comfortable for breathing[1].

  • General Advice: In all cases of exposure, seek medical attention. Wash contaminated clothing before reuse[1].

References

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